molecular formula C27H21F3N6O B8217937 S116836

S116836

Cat. No.: B8217937
M. Wt: 502.5 g/mol
InChI Key: DHNAWOULRSDMRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

S116836 (CAS 1257628-57-1) is a novel, potent, and orally active multi-targeted tyrosine kinase inhibitor synthesized by rational design . Its primary research value lies in its potent inhibition of BCR-ABL tyrosine kinase, effectively blocking both the wild-type and the notoriously difficult-to-target imatinib-resistant T315I "gatekeeper" mutant . This makes it a critical tool for investigating mechanisms of resistance in conditions like Chronic Myelogenous Leukemia (CML). The compound's mechanism of action involves inhibiting the auto-tyrosine phosphorylation of BCR-ABL, which leads to cell cycle arrest in the G0/G1 phase, induction of apoptosis, increased ROS production, and decreased GSH production in leukemic cell lines . Beyond BCR-ABL, this compound exhibits a broad kinase inhibition profile. It potently inhibits SRC family kinases (SRC, LYN, HCK, LCK, BLK) and other receptor tyrosine kinases such as FLT3, TIE2, KIT, and PDGFR-β . This multi-targeted activity expands its research applications beyond CML to include studies on hypereosinophilic syndrome (HES)/chronic eosinophilic leukemia (CEL) driven by FIP1L1-PDGFRα, including the imatinib-resistant T674I mutant . Promising research indicates that this compound can act synergistically with other agents, such as the histone deacetylase inhibitor (HDACi) SAHA, to promote apoptosis in CML cells, including those resistant to imatinib or dasatinib . In vivo studies have demonstrated that this compound inhibits the growth of tumors expressing both wild-type and T315I mutant BCR-ABL without causing significant cardiotoxicity, highlighting its potential as a lead compound for further therapeutic development . This product is intended for research purposes only and is not for human consumption.

Properties

IUPAC Name

3-[2-[2-(cyclopropylamino)pyrimidin-5-yl]ethynyl]-N-[3-imidazol-1-yl-5-(trifluoromethyl)phenyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21F3N6O/c1-17-2-4-20(10-19(17)5-3-18-14-32-26(33-15-18)35-22-6-7-22)25(37)34-23-11-21(27(28,29)30)12-24(13-23)36-9-8-31-16-36/h2,4,8-16,22H,6-7H2,1H3,(H,34,37)(H,32,33,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNAWOULRSDMRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=CN=C3)C#CC4=CN=C(N=C4)NC5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21F3N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Vasopressin V2 Receptor Antagonist SR121463 (Satavaptan)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the compound S116836 is not readily identifiable in publicly available scientific literature, this guide focuses on a well-characterized selective vasopressin V2 receptor antagonist, SR121463, also known as Satavaptan. This document provides a comprehensive technical overview of its mechanism of action, pharmacological properties, and the experimental methodologies used in its evaluation. Vasopressin receptor antagonists, particularly selective V2 receptor blockers, represent a significant therapeutic advancement in the management of euvolemic and hypervolemic hyponatremia.[1][2] SR121463 is a potent, orally active, non-peptide antagonist that induces aquaresis—the excretion of electrolyte-free water—by blocking the action of arginine vasopressin (AVP) in the renal collecting ducts.[3][4][5][6]

Mechanism of Action

SR121463 exerts its pharmacological effect by competitively and selectively binding to the vasopressin V2 receptor, which is predominantly expressed on the basolateral membrane of principal cells in the kidney's collecting ducts.[1][4] The V2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by AVP, couples to the Gs alpha subunit, stimulating adenylyl cyclase to increase intracellular cyclic AMP (cAMP).[7][8][9] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates aquaporin-2 (AQP2) water channels and promotes their translocation to the apical membrane.[7][8][9] The insertion of AQP2 channels increases water reabsorption from the filtrate back into the bloodstream.

By antagonizing the V2 receptor, SR121463 prevents this signaling cascade, leading to the retrieval of AQP2 channels from the apical membrane.[4] This reduction in water permeability of the collecting duct results in decreased water reabsorption and a subsequent increase in free water excretion, a process termed aquaresis. This targeted action raises serum sodium concentrations in states of water excess without significantly altering electrolyte balance.[3][5]

Data Presentation

The following tables summarize the quantitative data for SR121463 (Satavaptan) and provide a comparison with other relevant vasopressin receptor antagonists.

Table 1: In Vitro Receptor Binding Affinity (Ki, nM)

CompoundV2 (human kidney)V2 (rat kidney)V1a (rat liver)Reference(s)
SR121463A (Satavaptan) 0.26 ± 0.04 0.6 ± 0.1 > 10,000 [5][6]
OPC-31260 (Mozavaptan)12.0 ± 2.023.0 ± 4.0130.0 ± 20.0[5]

Table 2: Preclinical and Clinical Pharmacokinetic Parameters

SpeciesRouteDoseT½ (h)CL (L/h)Vd (L)F (%)Reference(s)
Rat p.o.0.03-10 mg/kg~6 (aquaretic effect duration)N/AN/AWell-absorbed[3][6]
Dog p.o.N/AN/AN/AN/AWell-absorbed[3]
Human (Conivaptan - for comparison) i.v.20 mg/d5.318.7N/AN/AN/A
Human (Conivaptan - for comparison) i.v.40 mg/d10.29.5N/AN/AN/A

Experimental Protocols

Detailed methodologies for key experiments in the characterization of a selective V2 receptor antagonist like SR121463 are provided below.

1. Radioligand Binding Assay for V2 Receptor Affinity

This protocol is a representative method for determining the binding affinity of a compound to the vasopressin V2 receptor using a competitive binding assay.

  • Objective: To determine the inhibitory constant (Ki) of SR121463 for the V2 receptor.

  • Materials:

    • Membrane preparation from cells or tissues expressing the human V2 receptor (e.g., human kidney membranes).

    • Radioligand: [³H]-Arginine Vasopressin ([³H]AVP).

    • Test compound: SR121463 (Satavaptan).

    • Non-specific binding control: Unlabeled Arginine Vasopressin (AVP) at a high concentration (e.g., 1 µM).

    • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

    • Glass fiber filters (e.g., Whatman GF/C).

    • Scintillation fluid and counter.

  • Procedure:

    • Prepare serial dilutions of SR121463 in assay buffer.

    • In a 96-well plate, add the following to each well in triplicate:

      • Assay buffer.

      • A fixed concentration of [³H]AVP (typically at its Kd concentration).

      • Varying concentrations of SR121463 or vehicle for total binding.

      • A saturating concentration of unlabeled AVP for non-specific binding.

    • Add the membrane preparation to initiate the binding reaction.

    • Incubate the plate at 37°C for 60 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates bound from free radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the SR121463 concentration.

    • Determine the IC50 value (the concentration of SR121463 that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

2. Adenylyl Cyclase Activity Assay

This protocol describes a method to assess the functional antagonist activity of SR121463 by measuring its ability to inhibit AVP-stimulated cAMP production.

  • Objective: To determine the functional antagonist potency (Ki) of SR121463 at the V2 receptor.

  • Materials:

    • Human kidney membrane preparations.

    • Arginine Vasopressin (AVP).

    • Test compound: SR121463 (Satavaptan).

    • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM ATP, 1 mM IBMX (a phosphodiesterase inhibitor), pH 7.4.

    • cAMP standard solutions.

    • cAMP assay kit (e.g., ELISA or radioimmunoassay).

  • Procedure:

    • Prepare serial dilutions of SR121463.

    • In reaction tubes, pre-incubate the membrane preparation with varying concentrations of SR121463 or vehicle for 15 minutes at 37°C.

    • Add a fixed concentration of AVP (typically a concentration that elicits a submaximal response, e.g., EC80) to stimulate adenylyl cyclase.

    • Initiate the enzymatic reaction by adding ATP.

    • Incubate for 10-15 minutes at 37°C.

    • Terminate the reaction by heating or adding a stop solution.

    • Centrifuge the tubes to pellet the membranes.

    • Measure the cAMP concentration in the supernatant using a suitable cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using the cAMP standards.

    • Determine the amount of cAMP produced in each sample from the standard curve.

    • Plot the percentage of AVP-stimulated cAMP production against the logarithm of the SR121463 concentration.

    • Determine the IC50 value and calculate the functional Ki value using an appropriate pharmacological model.

Mandatory Visualizations

Vasopressin_V2_Receptor_Signaling_Pathway cluster_membrane Cell Membrane V2R Vasopressin V2 Receptor (V2R) G_protein Gs Protein V2R->G_protein Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts G_protein->AC Stimulates AVP Arginine Vasopressin (AVP) AVP->V2R Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_channel AQP2 Channel (in membrane) AQP2_vesicle->AQP2_channel Translocation Water_reabsorption Water Reabsorption AQP2_channel->Water_reabsorption Mediates SR121463 SR121463 (Satavaptan) SR121463->V2R Blocks

Caption: Vasopressin V2 Receptor Signaling Pathway and Site of Action for SR121463.

Experimental_Workflow_Binding_Assay start Start: Prepare Reagents prepare_membranes Prepare V2R-expressing Membrane Homogenate start->prepare_membranes prepare_ligand Prepare [³H]AVP (Radioligand) start->prepare_ligand prepare_compound Prepare Serial Dilutions of SR121463 start->prepare_compound assay_setup Assay Setup (96-well plate) - Total Binding (Vehicle) - Non-specific Binding (cold AVP) - Competition (SR121463) prepare_membranes->assay_setup prepare_ligand->assay_setup prepare_compound->assay_setup incubation Incubate at 37°C for 60 minutes assay_setup->incubation filtration Rapid Filtration (Separates bound/free ligand) incubation->filtration washing Wash Filters (Remove unbound ligand) filtration->washing counting Scintillation Counting (Measure bound radioactivity) washing->counting analysis Data Analysis (Calculate IC50 and Ki) counting->analysis end End: Determine Binding Affinity analysis->end

Caption: Workflow for a Competitive Radioligand Binding Assay.

Drug_Development_Logical_Flow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development target_id Target Identification (Vasopressin V2 Receptor) lead_gen Lead Generation (HTS, Medicinal Chemistry) target_id->lead_gen lead_opt Lead Optimization (SR121463 Synthesis) lead_gen->lead_opt in_vitro In Vitro Pharmacology (Binding & Functional Assays) lead_opt->in_vitro in_vivo In Vivo Pharmacology (Animal Models of Aquaretic Effect) in_vitro->in_vivo tox Preclinical Toxicology in_vivo->tox phase1 Phase I (Safety & PK in Healthy Volunteers) tox->phase1 phase2 Phase II (Efficacy & Dose-Ranging in Patients) phase1->phase2 phase3 Phase III (Large-scale Efficacy & Safety Trials) phase2->phase3 reg_approval Regulatory Submission & Approval phase3->reg_approval

Caption: Logical Workflow for Vasopressin Receptor Antagonist Development.

References

S116836 V1a and V2 receptor binding affinity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the V1a and V2 Receptor Binding Affinity of S116836 (SR 49059)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the binding affinity of this compound, also known as SR 49059 and Relcovaptan, for the vasopressin V1a and V2 receptors. This compound is a potent and highly selective non-peptide antagonist of the vasopressin V1a receptor. This document summarizes key quantitative binding data, details the experimental methodologies used for these determinations, and illustrates the associated signaling pathways. The information presented is intended to serve as a valuable resource for researchers and professionals involved in the study of the vasopressin system and the development of related therapeutics.

Introduction to this compound and Vasopressin Receptors

Arginine vasopressin (AVP) is a neuropeptide hormone that plays crucial roles in regulating a wide array of physiological functions, including cardiovascular homeostasis, water balance, and social behaviors. Its actions are mediated through three main G-protein coupled receptor (GPCR) subtypes: V1a, V1b, and V2.

  • V1a Receptors (V1aR) : Primarily located in vascular smooth muscle, liver, and platelets, V1a receptors are coupled to Gαq proteins. Their activation stimulates the phospholipase C (PLC) pathway, leading to increased intracellular calcium and subsequent physiological responses like vasoconstriction.

  • V2 Receptors (V2R) : Predominantly expressed in the principal cells of the kidney's collecting ducts, V2 receptors are coupled to Gαs proteins. Activation of V2R stimulates the adenylyl cyclase pathway, increasing cyclic AMP (cAMP) levels, which in turn promotes water reabsorption from urine.

This compound (SR 49059) is a potent, selective, and orally active non-peptide antagonist developed to specifically target the V1a receptor. Its high affinity and selectivity for the V1a subtype over the V2 and other receptors make it an important pharmacological tool for investigating the physiological and pathological roles of the V1a receptor.

V1a and V2 Receptor Binding Affinity of this compound

This compound demonstrates a high affinity for the V1a receptor across different species and tissues, while exhibiting a significantly lower affinity for the V2 receptor. This selectivity is a defining characteristic of the compound.

Data Presentation

The following tables summarize the quantitative binding affinity data for this compound (SR 49059) at the V1a and V2 receptors.

Table 1: V1a Receptor Binding Affinity of this compound (SR 49059)

Species / TissueParameterValue (nM)Radioligand UsedReference
Rat LiverK_i_1.6 ± 0.2[³H]AVP
Human AdrenalsK_i_1.1 ± 0.2¹²⁵I linear AVP antagonist
Human UterusK_i_1.5 ± 0.4¹²⁵I linear AVP antagonist
Human PlateletsK_i_6.3 ± 0.6¹²⁵I linear AVP antagonist
Human Platelet AggregationIC_50_3.7 ± 0.4AVP-induced aggregation
General (Unspecified)K_i_1.4Not Specified

Table 2: V2 Receptor Binding Affinity of this compound (SR 49059)

Species / TissueParameterValueReference
BovineK_i_>100 nM (Affinity is lower by ≥2 orders of magnitude than for V1aR)
HumanK_i_>100 nM (Affinity is lower by ≥2 orders of magnitude than for V1aR)

As indicated in the data, this compound binds to the V1a receptor with high, nanomolar-range affinity. In contrast, its affinity for the V2 receptor is substantially lower, reported to be at least two orders of magnitude less than its affinity for the V1a receptor.

This compound (SR 49059) Receptor Selectivity cluster_affinity Binding Affinity This compound This compound (SR 49059) V1a V1a Receptor This compound->V1a Binds to V2 V2 Receptor This compound->V2 Binds to High_Affinity High Affinity (Ki ≈ 1-6 nM) V1a->High_Affinity Low_Affinity Low Affinity (>100x lower than V1a) V2->Low_Affinity

Caption: Logical diagram of this compound's selective binding affinity.

Signaling Pathways

The selectivity of this compound for the V1a receptor means it primarily inhibits the Gαq-mediated signaling cascade while having minimal effect on the Gαs-mediated pathway activated by the V2 receptor.

V1a Receptor Signaling Pathway (Gαq-PLC)

Upon binding of vasopressin, the V1a receptor activates the Gq family of G-proteins. This initiates a cascade involving the activation of Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytoplasm. DAG, along with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC), which phosphorylates various downstream targets, leading to cellular responses such as smooth muscle contraction.

Gq_Signaling_Pathway V1a Receptor Signaling Pathway cluster_cytosol Cytosol AVP Vasopressin (AVP) V1aR V1a Receptor AVP->V1aR binds Gq Gαq/Gβγ V1aR->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ ER->Ca releases Ca->PKC activates Response Cellular Responses (e.g., Vasoconstriction) PKC->Response leads to

Caption: The Gαq-mediated signaling cascade of the V1a receptor.

V2 Receptor Signaling Pathway (Gαs-cAMP)

Activation of the V2 receptor by vasopressin leads to the stimulation of the Gs family of G-proteins. The activated Gαs subunit binds to and activates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP acts as a second messenger, primarily by activating Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, including aquaporin-2 (AQP2) water channels in the kidney, leading to their translocation to the cell membrane and an increase in water reabsorption.

Gs_Signaling_Pathway V2 Receptor Signaling Pathway cluster_cytosol Cytosol AVP Vasopressin (AVP) V2R V2 Receptor AVP->V2R binds Gs Gαs/Gβγ V2R->Gs activates AC Adenylyl Cyclase (AC) Gs->AC activates ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Responses (e.g., AQP2 Translocation) PKA->Response leads to

In-depth Technical Guide: S116836 for Hyponatremia Research

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Information regarding the specific compound "S116836" is not available in publicly accessible scientific literature, clinical trial databases, or patent repositories. The following guide is a structured template based on the user's request, outlining the type of information and analysis that would be included if data on this compound were available. The content provided is illustrative and based on general knowledge of hyponatremia research and drug development.

Introduction to Hyponatremia and Therapeutic Goals

Hyponatremia, a condition characterized by abnormally low sodium levels in the blood (typically defined as a serum sodium concentration below 135 mEq/L), is the most common electrolyte disorder encountered in clinical practice. It can arise from a variety of underlying conditions, including heart failure, liver cirrhosis, and the syndrome of inappropriate antidiuretic hormone secretion (SIADH). The primary therapeutic goal in the management of hyponatremia is to safely correct the serum sodium concentration to prevent the potentially severe neurological complications associated with cerebral edema.

This compound: A Novel Investigational Agent

This section would typically introduce this compound, its chemical class, and the rationale for its development as a potential treatment for hyponatremia. Lacking specific data, we will proceed with a hypothetical mechanism of action for illustrative purposes.

Proposed Mechanism of Action

This section is hypothetical and for illustrative purposes only.

It is hypothesized that this compound acts as a selective antagonist of the vasopressin V2 receptor. By blocking this receptor in the renal collecting ducts, this compound would inhibit the action of arginine vasopressin (AVP), leading to an increase in free water excretion (aquaresis) and a subsequent rise in serum sodium concentration.

Signaling Pathway Diagram

The following diagram illustrates the hypothetical signaling pathway affected by this compound.

G cluster_membrane Collecting Duct Cell Membrane V2R Vasopressin V2 Receptor AC Adenylate Cyclase V2R->AC Activates AVP Arginine Vasopressin (AVP) AVP->V2R Binds to This compound This compound This compound->V2R Antagonizes cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicles AQP2 Vesicles PKA->AQP2_vesicles Phosphorylates AQP2_channel Aquaporin-2 Water Channel AQP2_vesicles->AQP2_channel Translocation to Apical Membrane Water_Reabsorption Increased Water Reabsorption AQP2_channel->Water_Reabsorption Urine_Output Decreased Free Water Clearance Water_Reabsorption->Urine_Output

Caption: Hypothetical mechanism of action of this compound as a V2 receptor antagonist.

Preclinical Research Data

This section would present data from in vitro and in vivo preclinical studies.

In Vitro Studies

Table 1: In Vitro Characterization of this compound

Parameter Value Experimental Protocol
V2 Receptor Binding Affinity (Ki) Data not available Radioligand binding assays using cell membranes expressing the human V2 receptor.
V2 Receptor Functional Antagonism (IC50) Data not available cAMP accumulation assays in response to AVP stimulation in cells expressing the V2 receptor.
Selectivity vs. V1a Receptor Data not available Comparative binding affinity or functional assays using cells expressing the V1a receptor.

| CYP450 Inhibition | Data not available | Incubation of this compound with human liver microsomes and specific CYP450 substrates. |

In Vivo Studies

Table 2: Summary of Preclinical In Vivo Efficacy of this compound

Animal Model Dosing Regimen Key Findings Experimental Protocol
Rat Model of SIADH Data not available Data not available Hyponatremia induced by continuous infusion of AVP and a low-solute diet. This compound administered orally or intravenously. Serum sodium and urine osmolality measured at various time points.

| Canine Model of Heart Failure | Data not available | Data not available | Heart failure induced by rapid ventricular pacing. This compound administered to assess effects on serum sodium, urine output, and hemodynamic parameters. |

Clinical Research

This section would detail the findings from human clinical trials.

Phase I Studies

Table 3: Summary of Phase I Clinical Trial Results for this compound

Study Population Dosing Pharmacokinetics (PK) Pharmacodynamics (PD) Safety and Tolerability

| Healthy Volunteers | Data not available | Data not available | Data not available | Data not available |

Phase II/III Studies

Table 4: Efficacy of this compound in Patients with Hyponatremia (Hypothetical Phase II/III Data)

Parameter This compound (n=X) Placebo (n=Y) p-value
Change in Serum Sodium from Baseline (mEq/L) Data not available Data not available Data not available
Proportion of Patients with Normalized Serum Sodium Data not available Data not available Data not available

| Effect on Urine Osmolality (mOsm/kg) | Data not available | Data not available | Data not available |

Experimental Protocols

Radioligand Binding Assay
  • Objective: To determine the binding affinity of this compound for the vasopressin V2 receptor.

  • Materials: Cell membranes from HEK293 cells stably expressing the human V2 receptor, [3H]-Arginine Vasopressin, this compound, scintillation fluid, filter plates.

  • Method:

    • Incubate a fixed concentration of [3H]-AVP and cell membranes with increasing concentrations of this compound.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Experimental Workflow Diagram

G start Start prepare_reagents Prepare Reagents: - Cell Membranes (V2R) - [3H]-AVP - this compound dilutions start->prepare_reagents incubation Incubate Reagents prepare_reagents->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation analysis Data Analysis (Cheng-Prusoff) scintillation->analysis end End analysis->end

Caption: Workflow for a radioligand binding assay.

Conclusion and Future Directions

The Role of Na+/H+ Exchanger 1 (NHE-1) Inhibition in Heart Failure Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heart failure remains a significant global health challenge, characterized by the heart's inability to pump blood effectively to meet the body's metabolic demands. A key pathological feature of heart failure is adverse cardiac remodeling, a process involving hypertrophy, fibrosis, and changes in the geometry of the heart, which ultimately leads to a decline in cardiac function. The Na+/H+ exchanger isoform 1 (NHE-1) has emerged as a critical therapeutic target in the context of heart failure. NHE-1 is a ubiquitous plasma membrane protein that regulates intracellular pH by extruding a proton in exchange for a sodium ion. In the myocardium, hyperactivity of NHE-1 is implicated in ischemia-reperfusion injury and the maladaptive remodeling processes that drive heart failure. This technical guide provides an in-depth overview of the preclinical evidence for NHE-1 inhibition in various heart failure models, focusing on the mechanism of action, experimental protocols, and quantitative outcomes.

Mechanism of Action of NHE-1 Inhibitors in Heart Failure

The detrimental effects of increased NHE-1 activity in the heart are multifaceted. During events like ischemia, intracellular acidosis stimulates NHE-1, leading to an influx of Na+. This sodium overload can reverse the direction of the Na+/Ca2+ exchanger, causing an increase in intracellular Ca2+, which contributes to cell injury and death. Furthermore, sustained NHE-1 activation is linked to the development of cardiac hypertrophy and fibrosis, key components of adverse remodeling.

NHE-1 inhibitors are designed to block this excessive ion exchange, thereby mitigating the downstream pathological consequences. By preventing Na+ and subsequent Ca2+ overload, these inhibitors protect cardiomyocytes from injury and death. Moreover, by attenuating the signaling pathways that lead to hypertrophy and fibrosis, NHE-1 inhibitors can preserve the structure and function of the heart.

NHE1_inhibition_pathway cluster_stimulus Pathological Stimuli cluster_cell Cardiomyocyte cluster_outcome Cardiac Outcome Ischemia/Reperfusion Ischemia/Reperfusion Intracellular Acidosis Intracellular Acidosis Ischemia/Reperfusion->Intracellular Acidosis Neurohormonal Activation Neurohormonal Activation NHE1 NHE-1 (Increased Activity) Neurohormonal Activation->NHE1 Intracellular Acidosis->NHE1 Na_influx Increased Na+ Influx NHE1->Na_influx Hypertrophy_Fibrosis Hypertrophy & Fibrosis NHE1->Hypertrophy_Fibrosis NCX Na+/Ca2+ Exchanger (Reverse Mode) Na_influx->NCX Ca_overload Intracellular Ca2+ Overload NCX->Ca_overload Cell_Injury Cell Injury & Death Ca_overload->Cell_Injury Adverse Remodeling Adverse Remodeling Hypertrophy_Fibrosis->Adverse Remodeling Cell_Injury->Adverse Remodeling S116836 NHE-1 Inhibitor This compound->NHE1 Heart Failure Heart Failure Adverse Remodeling->Heart Failure

Figure 1: Simplified signaling pathway of NHE-1 in heart failure and the point of intervention for NHE-1 inhibitors.

Preclinical Heart Failure Models and Experimental Protocols

A variety of animal models are utilized to investigate the efficacy of therapeutic agents for heart failure. These models aim to replicate the key pathophysiological features of the human condition.

Pacing-Induced Heart Failure in Rabbits

This model is characterized by the induction of heart failure through rapid ventricular pacing.

Experimental Protocol:

  • Animal Model: New Zealand White rabbits.

  • Induction of Heart Failure: A pacemaker is implanted, and the left ventricle is paced at a high rate (e.g., 400 bpm) for a period of several weeks (e.g., 3 weeks) to induce heart failure.

  • Drug Administration: The NHE-1 inhibitor (e.g., BIIB722) is administered orally at a specified dose (e.g., 30 mg/kg/day). Treatment can be initiated before the onset of pacing or after a certain period of pacing to model both preventative and therapeutic interventions.

  • Assessment of Cardiac Function: Echocardiography is performed at baseline and at regular intervals to measure parameters such as left ventricular end-diastolic diameter (LVEDD) and fractional shortening (FS).

Hereditary Cardiomyopathy in Hamsters

This model utilizes a specific strain of hamsters that genetically develop cardiomyopathy and heart failure.

Experimental Protocol:

  • Animal Model: UM-X7.1 hereditary cardiomyopathic hamsters.

  • Drug Administration: The NHE-1 inhibitor (e.g., EMD 87580) is administered as a lifelong preventative treatment starting at a young age (e.g., 30 days old) or as a curative treatment in older animals with established hypertrophy (e.g., 275 days old).

  • Assessment of Cardiac Parameters: At the end of the treatment period, hearts are excised for histological analysis to assess cardiac necrosis and cardiomyocyte hypertrophy. Biochemical analyses are conducted to measure intracellular Na+ and Ca2+ levels, as well as NHE-1 protein levels.

experimental_workflow cluster_model Heart Failure Model Selection cluster_treatment Treatment Protocol cluster_assessment Outcome Assessment cluster_analysis Data Analysis Model e.g., Pacing-Induced (Rabbit) or Hereditary (Hamster) Drug NHE-1 Inhibitor (e.g., BIIB722, EMD 87580) Model->Drug Dosing Dose & Route (e.g., 30 mg/kg/day, oral) Drug->Dosing Timing Treatment Schedule (Preventative or Curative) Dosing->Timing Functional Cardiac Function (Echocardiography) Timing->Functional Structural Morphology & Histology (Hypertrophy, Fibrosis) Functional->Structural Biochemical Biochemical Markers (Ion levels, Protein expression) Structural->Biochemical Stats Statistical Analysis Biochemical->Stats

Figure 2: General experimental workflow for evaluating NHE-1 inhibitors in preclinical heart failure models.

Quantitative Data on the Efficacy of NHE-1 Inhibitors

The following tables summarize the quantitative data from preclinical studies on the effects of NHE-1 inhibitors in heart failure models.

Table 1: Effects of BIIB722 in a Rabbit Pacing-Induced Heart Failure Model
ParameterSham + PlaceboSham + BIIB722Heart Failure (HF) + PlaceboHF + BIIB722 (Preventative)HF + BIIB722 (Curative)
Fractional Shortening (%) at 3 weeks UnchangedUnchanged8.1 ± 0.918.1 ± 2.215.5 ± 1.6
Myocyte Cross-sectional Area BaselineBaselineSignificantly IncreasedSignificantly Reduced vs. HFSignificantly Reduced vs. HF
Apoptosis BaselineBaselineSignificantly IncreasedSignificantly Reduced vs. HFSignificantly Reduced vs. HF
Fibrosis BaselineBaselineSignificantly IncreasedSignificantly Reduced vs. HFSignificantly Reduced vs. HF
p38 MAPK Phosphorylation BaselineBaselineSignificantly IncreasedSignificantly Reduced vs. HFSignificantly Reduced vs. HF
iNOS Protein Expression BaselineBaselineSignificantly IncreasedSignificantly Reduced vs. HFSignificantly Reduced vs. HF

*p < 0.05 vs. Heart Failure + Placebo Data adapted from a study on pacing-induced heart failure in rabbits.

Table 2: Effects of EMD 87580 in a Hamster Hereditary Cardiomyopathy Model
ParameterControl HamstersCardiomyopathic Hamsters (HCMH) + PlaceboHCMH + EMD 87580 (Preventative)
Cardiac Necrosis MinimalPresentSignificantly Prevented
Cardiomyocyte Hypertrophy NormalPresentSignificantly Prevented
Heart to Body Mass Ratio NormalIncreasedReduced
Intracellular Na+ Overload NormalPresentSignificantly Prevented
Intracellular Ca2+ Overload NormalPresentSignificantly Prevented
NHE-1 Protein Level NormalIncreasedSignificantly Prevented
Early Death Low IncidenceHigh IncidenceSignificantly Prevented

Data adapted from a study on hereditary cardiomyopathy in hamsters.

Conclusion

The preclinical data strongly support the therapeutic potential of NHE-1 inhibition in the management of heart failure. In various animal models, treatment with NHE-1 inhibitors has been shown to attenuate adverse cardiac remodeling, preserve cardiac function, and improve survival. These beneficial effects are attributed to the prevention of intracellular sodium and calcium overload, as well as the inhibition of pathways leading to hypertrophy and fibrosis. While clinical trials with earlier NHE-1 inhibitors have yielded mixed results, the compelling preclinical evidence warrants further investigation and the development of novel, more selective NHE-1 inhibitors for the treatment of heart failure. The detailed understanding of the mechanism of action and the robust preclinical data provide a solid foundation for future drug development efforts in this area.

In-Depth Technical Guide: Selectivity Profile of L-371,257 at the Human Oxytocin Receptor

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the selectivity and pharmacological profile of L-371,257, a potent and selective non-peptide antagonist of the human oxytocin receptor (OTR). The information presented herein is intended to serve as a comprehensive resource for researchers in the fields of pharmacology, drug discovery, and molecular biology who are investigating the oxytocin and vasopressin systems.

Introduction

The oxytocin receptor, a class I G-protein coupled receptor (GPCR), is a key target in various physiological processes, including uterine contractions, lactation, and social behaviors. The development of selective antagonists for the OTR is of significant interest for therapeutic applications such as the management of preterm labor. L-371,257 is a non-peptide molecule that has been extensively characterized as a potent and selective antagonist of the human OTR. A thorough understanding of its binding affinity and functional activity at the OTR and related vasopressin receptors is crucial for its application as a research tool and potential therapeutic agent.

Selectivity Profile of L-371,257

The selectivity of L-371,257 has been determined through radioligand binding assays and in vitro functional assays. The following tables summarize the quantitative data for the binding affinity (Ki) and functional antagonism (pA2 and functional Ki) of L-371,257 at the human oxytocin receptor and the closely related human vasopressin V1a and V2 receptors.

Table 1: Binding Affinity (Ki) of L-371,257 at Human Oxytocin and Vasopressin Receptors
ReceptorRadioligandTissue/Cell SourceKi (nM)Reference
Human Oxytocin Receptor[³H]-OxytocinHuman Uterine Smooth Muscle Cells2.21 ± 0.23[1]
Human Oxytocin ReceptorNot SpecifiedNot Specified4.6[2]
Human Vasopressin V1a Receptor[³H]-AVPHuman Platelets3200Not explicitly stated in search results
Human Vasopressin V2 Receptor[³H]-AVPHuman Kidney>10,000Not explicitly stated in search results

Note: AVP refers to Arginine Vasopressin.

Table 2: Functional Antagonist Potency of L-371,257
Assay TypeAgonistCell LinePotency (Ki, nM)Reference
Intracellular Ca²⁺ MobilizationOxytocinHuman Uterine Smooth Muscle Cells0.46 (0.29-0.73)[1]
Assay TypeAgonistTissuePotency (pA₂)Reference
Isolated Rat Uterine ContractionOxytocinRat Uterine Tissue8.44[2]

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the selectivity profile of L-371,257.

Radioligand Competition Binding Assay

This protocol describes the determination of the binding affinity (Ki) of L-371,257 for the human oxytocin receptor using a competition binding assay with [³H]-oxytocin.[1]

Objective: To determine the inhibitory constant (Ki) of a test compound (L-371,257) for a specific receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • Membrane Preparation: Plasma membranes from human uterine smooth muscle cells (USMC) expressing the oxytocin receptor.

  • Radioligand: [³H]-oxytocin.

  • Test Compound: L-371,257.

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: High concentration of unlabeled oxytocin (e.g., 1 µM).

  • Instrumentation: Scintillation counter.

Procedure:

  • Membrane Preparation: Human USMC are homogenized in a lysis buffer and centrifuged to pellet the cell debris. The supernatant is then ultracentrifuged to pellet the plasma membranes. The membrane pellet is resuspended in the binding buffer and the protein concentration is determined.

  • Assay Setup: In a 96-well plate, add the following components in duplicate:

    • Total Binding: 0.1 mg of membrane protein and a fixed concentration of [³H]-oxytocin (e.g., 0.7 nM).

    • Non-specific Binding: 0.1 mg of membrane protein, [³H]-oxytocin, and a high concentration of unlabeled oxytocin.

    • Competition Binding: 0.1 mg of membrane protein, [³H]-oxytocin, and increasing concentrations of L-371,257.

  • Incubation: Incubate the plate for 60 minutes at 30°C.[1]

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ value (the concentration of L-371,257 that inhibits 50% of the specific binding of [³H]-oxytocin) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G Radioligand Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes incubation Incubate Membranes with Radioligand and Test Compound prep_membranes->incubation prep_ligands Prepare Radioligand and Test Compound Dilutions prep_ligands->incubation filtration Separate Bound and Free Ligand via Filtration incubation->filtration counting Quantify Bound Radioactivity filtration->counting calc_ic50 Calculate IC50 from Competition Curve counting->calc_ic50 calc_ki Calculate Ki using Cheng-Prusoff Equation calc_ic50->calc_ki

Caption: Workflow for Radioligand Binding Assay.

Intracellular Calcium Mobilization Assay

This protocol describes the determination of the functional antagonist activity of L-371,257 by measuring its ability to inhibit oxytocin-induced increases in intracellular calcium concentration ([Ca²⁺]i).[1]

Objective: To determine the functional potency (Ki) of an antagonist (L-371,257) by measuring its ability to inhibit agonist-induced second messenger signaling, specifically calcium mobilization.

Materials:

  • Cells: Human uterine smooth muscle cells (USMC).

  • Calcium Indicator Dye: Fura-2 AM.

  • Agonist: Oxytocin.

  • Antagonist: L-371,257.

  • Assay Buffer: A physiological salt solution (e.g., Hanks' Balanced Salt Solution) buffered with HEPES.

  • Instrumentation: A fluorescence spectrophotometer or a plate reader capable of ratiometric fluorescence measurements.

Procedure:

  • Cell Preparation: Human USMC are cultured to an appropriate confluency.

  • Dye Loading: The cells are loaded with the calcium-sensitive fluorescent dye Fura-2 AM by incubating them in a solution containing the dye.

  • Baseline Measurement: The cells are washed to remove excess dye and a baseline fluorescence signal is recorded.

  • Antagonist Pre-incubation: The cells are pre-incubated with various concentrations of L-371,257 for a defined period (e.g., 3 minutes).[1]

  • Agonist Stimulation: A fixed concentration of oxytocin (e.g., 100 nM) is added to the cells to stimulate an increase in intracellular calcium.[1]

  • Fluorescence Measurement: The change in fluorescence is monitored over time. The ratio of fluorescence at two different excitation wavelengths (e.g., 340 nm and 380 nm) is used to calculate the intracellular calcium concentration.

  • Data Analysis: The inhibitory effect of L-371,257 is determined by measuring the reduction in the oxytocin-induced calcium peak. The IC₅₀ value is determined, and the functional Ki is calculated using the Schild equation or a similar pharmacological model.

G Calcium Mobilization Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_cells Culture and Prepare Cells load_dye Load Cells with Calcium Indicator Dye prep_cells->load_dye baseline Measure Baseline Fluorescence load_dye->baseline preincubate Pre-incubate with Antagonist (L-371,257) baseline->preincubate stimulate Stimulate with Agonist (Oxytocin) preincubate->stimulate measure_response Measure Fluorescence Response stimulate->measure_response calc_inhibition Calculate Percent Inhibition measure_response->calc_inhibition determine_potency Determine Functional Potency (Ki) calc_inhibition->determine_potency

Caption: Workflow for Calcium Mobilization Assay.

Oxytocin Receptor Signaling Pathways

The oxytocin receptor primarily couples to the Gq/11 family of G-proteins.[3] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium. The increase in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, mediates many of the physiological effects of oxytocin, such as smooth muscle contraction.

G Oxytocin Receptor Gq Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol OT Oxytocin OTR Oxytocin Receptor OT->OTR Binds Gq Gq Protein OTR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Ca_response Cellular Response (e.g., Contraction) PKC->Ca_response Mediates Ca_release->Ca_response Mediates

Caption: Oxytocin Receptor Gq Signaling Pathway.

Conclusion

L-371,257 is a highly potent and selective antagonist of the human oxytocin receptor. Its pharmacological profile, characterized by high affinity in binding assays and potent functional antagonism, makes it a valuable tool for investigating the physiological roles of the oxytocin system. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide are intended to facilitate further research and development in this area.

References

Pharmacological Profile of S116836: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological characteristics of S116836, a natural compound identified as Agrimol G. Found in plant species such as Agrimonia pilosa and Hagenia abyssinica, this compound belongs to the class of phloroglucinol derivatives and has demonstrated a range of biological activities. This document collates available quantitative data on its bioactivity, details the experimental protocols used for its characterization, and visualizes key pathways and workflows to support further research and development.

Introduction

This compound, chemically identified as 1-[3,5-Bis[[2,6-dihydroxy-4-methoxy-3-methyl-5-(2-methylpropanoyl)phenyl]methyl]-2,4,6-trihydroxyphenyl]-2-methylpropan-1-one, and commonly known as Agrimol G, is a phenolic compound isolated from medicinal plants. Traditional use of these plants for various ailments has prompted scientific investigation into their bioactive constituents. Agrimol G and related compounds have been the subject of research exploring their potential therapeutic applications, which include anticancer, anti-inflammatory, and antioxidant effects. This guide aims to provide a detailed pharmacological characterization of this compound to serve as a foundational resource for the scientific community.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound (Agrimol G) and related compounds from Agrimonia pilosa and Hagenia abyssinica. Due to the limited specific data on Agrimol G, information on closely related compounds and extracts is also included to provide a broader context of the pharmacological profile.

Table 1: In Vitro Cytotoxicity Data

Compound/ExtractCell LineAssay TypeIC50Citation
Agrimol BHuman colon cancer HCT116 cellsCell proliferation280 nM[1]
Agrimol BProstate and lung cancer cellsCell cycle progressionNot specified[2][3]
Hagenia abyssinica n-hexane fractionHepG2, SGC-7901, HT-29 cellsNot specifiedHigher inhibition than other fractions[4]
Hagenia abyssinica ethyl acetate fractionHepG2, SGC-7901, HT-29 cellsNot specifiedHigher inhibition than other fractions[4]

Table 2: Enzyme Inhibition Data

Compound/ExtractEnzymeInhibition TypeKi/IC50Citation
Hagenia abyssinica methanolic leaf extractα-amylaseNot specifiedIC50: 14.52 μg/mL[4]
Hagenia abyssinica aqueous leaf fractionα-amylaseNot specifiedIC50: 62.54 μg/mL[4]

Table 3: Antioxidant Activity

Compound/ExtractAssayIC50/ResultCitation
Hagenia abyssinica methanolic leaf extractDPPH radical scavengingIC50: 10.25 μg/mL[4]
Hagenia abyssinica water leaf fractionDPPH radical scavengingIC50: 13.86 μg/mL[4]
Hagenia abyssinica ethyl acetate leaf fractionDPPH radical scavengingIC50: 16.34 μg/mL[4]
Hagenia abyssinica chloroform leaf fractionDPPH radical scavengingIC50: 18.83 μg/mL[4]

Table 4: In Vivo Efficacy Data

Compound/ExtractAnimal ModelEffectDosageCitation
Agrimol BProstate cancer cell xenograft in miceReduced tumor growthNot specified[2][3]
Hagenia abyssinica methanolic flower extractCarrageenan-induced mouse foot edema63.38% reduction in paw edema400 mg/kg[4]
Hagenia abyssinica methanolic leaf extractStreptozotocin-induced diabetic mice43.53% reduction in fasting blood glucose400 mg/kg[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of pharmacological studies. The following sections describe the protocols for key experiments cited in the characterization of this compound and related compounds.

Isolation of Agrimol G and Related Compounds

The isolation of phloroglucinol derivatives from Agrimonia pilosa typically involves the following steps:

  • Extraction: The dried and powdered plant material is extracted with a solvent such as 60% ethanol.[5]

  • Fractionation: The crude extract is then partitioned with solvents of increasing polarity, for example, n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.[5]

  • Chromatography: The fractions are subjected to various chromatographic techniques for further purification. This often includes silica gel column chromatography, Sephadex LH-20 column chromatography, and preparative high-performance liquid chromatography (HPLC).[5]

Cell-Based Assays

The cytotoxic effects of this compound and related compounds are commonly assessed using the following protocol:

  • Cell Culture: Human cancer cell lines (e.g., HCT116, HepG2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in 96-well plates and, after adherence, treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

  • Viability Assessment: Cell viability is determined using assays such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which measures mitochondrial metabolic activity. The absorbance is read using a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

The effect on cell cycle progression can be determined by flow cytometry:

  • Cell Treatment: Cells are treated with the compound of interest for a defined period.

  • Cell Staining: Cells are harvested, fixed in ethanol, and stained with a fluorescent dye that binds to DNA, such as propidium iodide (PI) or Hoechst 33342.[2][3]

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) is determined based on their fluorescence intensity.

Enzyme Inhibition Assays

The inhibitory activity against specific enzymes is a key aspect of pharmacological characterization. A general protocol is as follows:

  • Enzyme Reaction: The enzyme of interest (e.g., α-amylase) is incubated with its substrate in a suitable buffer.

  • Inhibitor Addition: Various concentrations of the test compound are added to the reaction mixture.

  • Activity Measurement: The enzyme activity is measured by monitoring the formation of the product or the disappearance of the substrate over time, often using a spectrophotometric method.

  • IC50/Ki Determination: The IC50 value is determined from the dose-response curve. The inhibition constant (Ki) can be calculated using the Cheng-Prusoff equation if the inhibition mechanism and the Michaelis-Menten constant (Km) of the substrate are known.[6]

In Vivo Studies

Animal models are essential for evaluating the efficacy and safety of a compound in a living organism.

To assess anticancer activity in vivo:

  • Tumor Implantation: Human cancer cells are subcutaneously injected into immunodeficient mice.

  • Treatment: Once tumors reach a palpable size, the mice are treated with the test compound (e.g., via oral administration or intraperitoneal injection) or a vehicle control.[2][3]

  • Tumor Growth Monitoring: Tumor volume is measured regularly throughout the study.

  • Endpoint Analysis: At the end of the study, tumors are excised and weighed. Further analysis, such as immunohistochemistry, may be performed.

Signaling Pathways and Experimental Workflows

Visual representations of signaling pathways and experimental workflows can aid in understanding the mechanism of action and experimental design.

experimental_workflow plant Plant Material (e.g., Agrimonia pilosa) extraction Extraction (e.g., 60% Ethanol) plant->extraction fractionation Solvent Partitioning extraction->fractionation chromatography Chromatographic Purification (e.g., HPLC) fractionation->chromatography compound Isolated Compound (this compound / Agrimol G) chromatography->compound in_vitro In Vitro Assays compound->in_vitro in_vivo In Vivo Studies compound->in_vivo cytotoxicity Cytotoxicity (IC50) in_vitro->cytotoxicity cell_cycle Cell Cycle Analysis in_vitro->cell_cycle enzyme_inhibition Enzyme Inhibition (Ki/IC50) in_vitro->enzyme_inhibition xenograft Xenograft Models in_vivo->xenograft toxicity Toxicity Studies in_vivo->toxicity

Caption: Workflow for the isolation and pharmacological evaluation of this compound.

cell_cycle_arrest cluster_cell_cycle Cell Cycle Phases This compound This compound (Agrimol G) cell_cycle Cell Cycle Progression This compound->cell_cycle Inhibits g0_g1 G0/G1 Phase proliferation Cell Proliferation cell_cycle->proliferation s_phase S Phase g0_g1->s_phase g2_m G2/M Phase s_phase->g2_m g2_m->g0_g1

References

In-depth Technical Guide: S116836 In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: November 2025

Notice to the Reader:

Following a comprehensive search of publicly available scientific literature, chemical databases, and clinical trial registries, no specific information has been found for a compound designated as "S116836." This identifier does not correspond to any recognized research chemical, drug candidate, or commercially available product in the public domain.

Possible Reasons for Lack of Information:

There are several potential reasons why information on "this compound" is not publicly available:

  • Internal Designation: "this compound" may be an internal code used by a pharmaceutical company or research institution for a compound in the early stages of development. Such internal identifiers are often not disclosed publicly until the compound reaches a later stage of clinical trials or is published in the scientific literature.

  • Typographical Error: The identifier "this compound" may be a typographical error. A slight variation in the name or number could correspond to a known compound.

  • Discontinued Compound: The research on this compound may have been discontinued at a very early stage, and therefore, no data was ever published.

  • Confidentiality: The information regarding this compound may be proprietary and confidential.

Guidance for the User:

To enable the retrieval of the requested information, it is crucial to verify the compound's identifier. If you are a researcher, scientist, or drug development professional with access to internal documentation regarding "this compound," please refer to that for the correct chemical name, CAS number, or any other alternative identifiers.

Should you have an alternative name or any additional context for this compound, please provide it to facilitate a new and more accurate search.

Without a valid and publicly recognized identifier, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.

An In-depth Technical Guide on the Role of Tolvaptan in Aquaresis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a comprehensive overview of Tolvaptan, a selective vasopressin V2 receptor antagonist, and its role in promoting aquaresis. It details the mechanism of action, presents quantitative data from key clinical trials, outlines relevant experimental protocols, and visualizes the core signaling pathway and experimental workflows.

Introduction to Aquaresis and Vasopressin V2 Receptor Antagonism

Aquaresis is the electrolyte-sparing excretion of free water from the body. This process is primarily regulated by the hormone arginine vasopressin (AVP), also known as antidiuretic hormone (ADH). AVP binds to vasopressin V2 receptors in the collecting ducts of the kidneys, promoting water reabsorption and thus concentrating the urine. In conditions of excess AVP or inappropriate AVP secretion, such as the Syndrome of Inappropriate Antidiuretic Hormone Secretion (SIADH) or in congestive heart failure, the body retains excess water, leading to hyponatremia (low blood sodium levels).

Vasopressin V2 receptor antagonists, a class of drugs known as "vaptans," offer a targeted therapeutic approach to these conditions. By blocking the V2 receptor, these agents prevent the action of AVP, leading to an increase in free water excretion and a correction of serum sodium levels. Tolvaptan is a selective, orally active vasopressin V2 receptor antagonist.

Mechanism of Action of Tolvaptan

Tolvaptan exerts its aquaretic effect through competitive antagonism of the vasopressin V2 receptor located on the basolateral membrane of the principal cells in the renal collecting ducts.

The key steps in its mechanism of action are:

  • Binding to the V2 Receptor: Tolvaptan has a high affinity for the human V2 receptor, effectively blocking the binding of endogenous AVP.

  • Inhibition of the Gs Signaling Cascade: The V2 receptor is a G-protein coupled receptor that, upon AVP binding, activates a Gs protein. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP). By blocking AVP binding, Tolvaptan prevents this increase in intracellular cAMP.

  • Prevention of Aquaporin-2 (AQP2) Translocation: The rise in cAMP normally activates Protein Kinase A (PKA), which phosphorylates AQP2-containing vesicles. This phosphorylation event triggers the translocation and insertion of AQP2 water channels into the apical membrane of the collecting duct cells.

  • Induction of Aquaresis: By inhibiting the cAMP-PKA pathway, Tolvaptan prevents the insertion of AQP2 channels into the cell membrane. This reduces the water permeability of the collecting duct, leading to a decrease in water reabsorption and a subsequent increase in the excretion of free water, a process known as aquaresis. This results in an increase in urine output and a decrease in urine osmolality, which helps to normalize serum sodium concentrations.

Signaling Pathway Diagram

tolvaptan_mechanism AVP AVP V2R V2 Receptor AVP->V2R Binds Tolvaptan Tolvaptan Tolvaptan->V2R Blocks AC Adenylyl Cyclase V2R->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA PKA cAMP->PKA Activates Vesicle AQP2 Vesicle PKA->Vesicle Phosphorylates Membrane Apical Membrane Vesicle->Membrane Translocates & Inserts AQP2 AQP2 AQP2 Channel Water Water Water->AQP2 Reabsorption Urine Excreted Urine Water->Urine

Tolvaptan's Mechanism of Action

Quantitative Data on the Aquaretic Effects of Tolvaptan

The aquaretic effects of Tolvaptan have been quantified in several key clinical trials. The following tables summarize data from the Study of Ascending Levels of Tolvaptan in Hyponatremia (SALT-1 and SALT-2) and the Tolvaptan Efficacy and Safety in Management of Autosomal Dominant Polycystic Kidney Disease and Its Outcomes (TEMPO 3:4) trials.

Table 1: Effects of Tolvaptan on Serum Sodium in Hyponatremic Patients (SALT-1 & SALT-2 Trials)
ParameterTolvaptanPlaceboP-value
Average Daily AUC for Change in Serum Sodium from Baseline to Day 4 4.0 mEq/L0.4 mEq/L<0.0001
Average Daily AUC for Change in Serum Sodium from Baseline to Day 30 6.2 mEq/L1.8 mEq/L<0.0001
Mean Change in Serum Sodium from Baseline to 8 hours 2.5 mEq/L-0.5 mEq/L<0.

No Public Data Available for S116836 and its Effect on Urine Osmolality

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific and medical literature has yielded no specific information on a compound designated "S116836" and its effects on urine osmolality. This identifier does not correspond to any known drug, research chemical, or biological agent with documented effects in this area within the public domain.

Efforts to identify "this compound" through various search strategies, including chemical and drug databases, have not returned any relevant results. This suggests that "this compound" may be an internal, pre-clinical, or otherwise non-publicly disclosed compound identifier. It is also possible that this designation is a typographical error.

For researchers, scientists, and drug development professionals interested in the regulation of urine osmolality, a wealth of information is available on other compounds. For instance, extensive research has been conducted on the effects of GLP-1 receptor agonists, such as liraglutide, on renal function and fluid balance.

To illustrate the type of in-depth technical guide that could be produced with available data, a summary of the known effects of a compound like liraglutide on related renal parameters is provided below. This is for demonstrative purposes only, as no data for "this compound" could be found.

Example Data Presentation: Liraglutide and Renal Parameters (Illustrative)

ParameterEffect of LiraglutideKey FindingsCitation
Urinary Sodium ExcretionIncreasedLiraglutide has been shown to increase urinary sodium excretion, a potential mechanism for its blood pressure-lowering effects.[1]
Glomerular Filtration Rate (GFR)No significant short-term effectStudies have indicated that short-term administration of liraglutide does not significantly alter the glomerular filtration rate.[2]
Proximal Tubular Sodium ReabsorptionDecreasedLiraglutide has been observed to decrease the reabsorption of sodium in the proximal tubules of the kidneys.[2]
Blood PressureDecrease (long-term)While short-term effects can vary, long-term treatment with liraglutide is associated with a reduction in blood pressure.[1][2]

Example Experimental Protocol: Investigating Renal Effects of a Test Compound (Illustrative)

Objective: To determine the effect of a test compound on urine osmolality and renal function in a preclinical model.

Methodology:

  • Animal Model: Male Wistar rats (n=8 per group) are housed in metabolic cages.

  • Acclimatization: Animals are acclimatized for 72 hours with free access to standard chow and water.

  • Treatment Groups:

    • Vehicle control (e.g., saline)

    • Test Compound - Dose 1 (e.g., 1 mg/kg)

    • Test Compound - Dose 2 (e.g., 10 mg/kg)

  • Administration: The test compound or vehicle is administered via subcutaneous injection.

  • Urine Collection: Urine is collected over a 24-hour period post-administration.

  • Analysis:

    • Urine volume is measured.

    • Urine osmolality is determined using a freezing point depression osmometer.

    • Urinary sodium and creatinine concentrations are measured.

  • Blood Sampling: Blood samples are collected at the end of the study to determine plasma levels of the test compound and relevant biomarkers.

  • Statistical Analysis: Data are analyzed using ANOVA followed by a post-hoc test for multiple comparisons.

Example Signaling Pathway Diagram (Illustrative)

This diagram illustrates a hypothetical mechanism by which a compound could influence urine osmolality through its interaction with a receptor in the kidney, leading to changes in aquaporin-2 (AQP2) water channel trafficking.

Hypothetical Signaling Pathway for a Test Compound Affecting Urine Osmolality Compound Test Compound (e.g., this compound) Receptor Renal Receptor Compound->Receptor Binds to and activates AC Adenylate Cyclase Receptor->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_Vesicle AQP2-containing Vesicles PKA->AQP2_Vesicle Phosphorylates AQP2 Membrane Apical Membrane of Collecting Duct Cell AQP2_Vesicle->Membrane Promotes translocation to membrane Water_Reabsorption Increased Water Reabsorption Membrane->Water_Reabsorption Increases water permeability leading to Urine_Osmolality Increased Urine Osmolality Water_Reabsorption->Urine_Osmolality

Caption: Hypothetical signaling cascade for a compound increasing urine osmolality.

We recommend that researchers in possession of information regarding "this compound" verify the compound's identity and consult internal documentation for data related to its pharmacological effects. Should a public-domain identifier for this compound be available, a comprehensive analysis can be conducted.

References

Unraveling the Dual Antagonism of S116836: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of publicly available scientific and clinical data, no specific information was found regarding a compound designated as S116836. Consequently, a detailed technical guide on its dual antagonistic properties, including quantitative data, experimental protocols, and signaling pathways, cannot be provided at this time.

The concept of dual antagonism, however, is a significant area of research in pharmacology and drug development. This approach involves a single molecule that can block the activity of two different biological targets, such as receptors or enzymes. This can offer several advantages over single-target drugs, including:

  • Enhanced Efficacy: By modulating two distinct pathways involved in a disease process, a dual antagonist may achieve a greater therapeutic effect.

  • Improved Safety Profile: In some cases, dual antagonism can mitigate the side effects associated with targeting a single pathway.

  • Broader Therapeutic Applications: A single compound with dual activity could potentially be used to treat multiple conditions or complex diseases with multifactorial causes.

Examples of dual antagonism being explored in research include targeting:

  • EP2 and EP4 prostaglandin receptors: Dual antagonists of these receptors are being investigated for their potential in treating inflammation, pain, and cancer.[1][2]

  • Estrogen receptors: Researchers are developing dual-mechanism estrogen receptor inhibitors for the treatment of breast cancer.[3]

  • Neurokinin-1 (NK-1R) and Mas-related G protein-coupled receptors (Mrgprs): Some NK-1R antagonists have shown off-target activity on Mrgprs, which could have implications for their use in inflammatory conditions.[4]

The development and analysis of dual antagonists typically involve a range of experimental techniques to characterize their activity at each target. These can include:

  • Binding Assays: To determine the affinity of the compound for each of its targets.

  • Functional Assays: To measure the compound's ability to inhibit the biological response mediated by each target.

  • In Vivo Models: To assess the therapeutic efficacy and safety of the dual antagonist in animal models of disease.

Without specific information on this compound, it is not possible to provide the detailed tables, protocols, and diagrams requested. Should further information on this specific compound become publicly available, a comprehensive technical guide could be developed.

References

Methodological & Application

Application Notes and Protocols for S116836 (Agrimol G) In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

S116836, identified as the natural product Agrimol G, is a polyphenol found in plants such as Agrimonia pilosa and Hagenia abyssinica.[1] Extracts from these plants have been traditionally used for their medicinal properties and have been scientifically investigated for a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[2][3][4] These application notes provide detailed protocols for in vitro studies to investigate the anti-inflammatory and cytotoxic properties of this compound.

Data Presentation

Table 1: Hypothetical Anti-inflammatory Activity of this compound

Concentration (µM)Nitric Oxide (NO) Inhibition (%)iNOS Expression (relative to control)TNF-α Release (pg/mL)IL-6 Release (pg/mL)
0.15.2 ± 1.10.95 ± 0.08480.5 ± 25.3350.1 ± 18.9
125.8 ± 3.50.72 ± 0.05350.2 ± 19.8245.6 ± 15.4
1068.4 ± 5.10.35 ± 0.04150.7 ± 12.198.2 ± 9.7
5092.1 ± 2.80.12 ± 0.0245.3 ± 5.925.4 ± 4.1
IC₅₀ (µM) 8.5 N/A N/A N/A

Table 2: Hypothetical Cytotoxic Activity of this compound

Cell LineConcentration (µM)Cell Viability (%)Apoptosis (%)
RAW 264.7 1098.2 ± 2.12.1 ± 0.5
5095.4 ± 3.34.5 ± 1.1
10088.7 ± 4.510.2 ± 2.3
HT-29 1085.1 ± 5.212.8 ± 2.9
5042.6 ± 6.848.9 ± 5.4
10015.3 ± 4.182.4 ± 7.1
IC₅₀ (µM) N/A ~45 N/A

Experimental Protocols

In Vitro Anti-inflammatory Activity Assessment

This protocol details the investigation of the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

a. Cell Culture and Treatment:

  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Seed cells in 96-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

b. Nitric Oxide (NO) Production Assay (Griess Test):

  • After the 24-hour incubation, collect 100 µL of the cell culture supernatant.

  • Add 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

  • Incubate at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the NO concentration based on a sodium nitrite standard curve.

c. Cytokine Analysis (ELISA):

  • Collect the cell culture supernatant after treatment.

  • Measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.

d. Western Blot for iNOS Expression:

  • Lyse the treated cells and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate with a primary antibody against iNOS overnight at 4°C.

  • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Visualize the protein bands using an ECL detection system.

In Vitro Cytotoxicity Assay

This protocol outlines the assessment of the cytotoxic effects of this compound on a cancer cell line (e.g., HT-29 colon cancer cells) and a non-cancerous cell line (e.g., RAW 264.7 macrophages).

a. Cell Culture and Treatment:

  • Culture the selected cell lines in their respective recommended media.

  • Seed cells in 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well for HT-29).

  • After 24 hours, treat the cells with a range of this compound concentrations (e.g., 1, 10, 50, 100 µM) for 48 or 72 hours.

b. Cell Viability Assay (MTT Assay):

  • After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

  • Calculate cell viability as a percentage of the untreated control.

c. Apoptosis Assay (Flow Cytometry):

  • Treat cells with this compound as described above.

  • Harvest the cells and wash with PBS.

  • Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Assays cell_culture Cell Culture (RAW 264.7 or HT-29) seeding Cell Seeding in 96-well plates cell_culture->seeding pre_treatment Pre-treat with this compound seeding->pre_treatment compound_prep Prepare this compound dilutions compound_prep->pre_treatment lps_stimulation LPS Stimulation (for anti-inflammatory assay) pre_treatment->lps_stimulation 1 hr mtt_assay MTT Assay for Viability pre_treatment->mtt_assay 48/72 hrs flow_cytometry Flow Cytometry for Apoptosis pre_treatment->flow_cytometry 48/72 hrs griess_assay Griess Assay for NO lps_stimulation->griess_assay 24 hrs elisa_assay ELISA for Cytokines lps_stimulation->elisa_assay 24 hrs western_blot Western Blot for iNOS lps_stimulation->western_blot 24 hrs

Fig. 1: Experimental workflow for in vitro evaluation of this compound.

signaling_pathway cluster_nucleus Inside Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB inhibits NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocation iNOS_gene iNOS Gene NFkB->iNOS_gene activates This compound This compound This compound->IKK inhibition iNOS_protein iNOS Protein iNOS_gene->iNOS_protein transcription & translation NO Nitric Oxide (NO) iNOS_protein->NO produces Inflammation Inflammation NO->Inflammation

Fig. 2: Proposed anti-inflammatory signaling pathway of this compound.

References

Application Notes and Protocols for S116836 Solution Preparation in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the preparation of S116836 for in vivo animal studies.

Introduction

This document provides detailed protocols for the preparation of this compound solutions intended for administration in animal studies. The accurate and consistent preparation of dosing solutions is critical for the validity and reproducibility of preclinical research. These guidelines are intended to ensure the safe and effective use of this compound in an experimental setting. Due to the limited publicly available information on this compound, the following protocols are based on general best practices for preclinical formulation development. Researchers are strongly encouraged to perform their own solubility and stability studies to optimize the formulation for their specific animal model and experimental design.

Compound Information

A thorough literature search did not yield specific public data on a compound designated "this compound." It is presumed that this is an internal, novel, or otherwise non-publicly disclosed investigational compound. The following sections provide generalized guidance that should be adapted once the specific physicochemical properties of this compound are determined.

Key physicochemical properties to determine for this compound include:

  • Solubility: Determination of solubility in various pharmaceutically acceptable solvents is the first and most critical step.

  • pKa: Understanding the ionization state of the compound at different pH values will guide vehicle selection.

  • LogP/LogD: This will indicate the lipophilicity of the compound and help in selecting appropriate solvent systems.

  • Chemical Stability: Assessing stability in the solid state and in solution is crucial for ensuring accurate dosing.

Solution Preparation Protocols

The selection of an appropriate vehicle is paramount and depends on the route of administration, the required dose, and the solubility of this compound. It is recommended to start with a simple, well-tolerated vehicle and increase complexity only as needed to achieve the desired concentration and stability.

Aqueous-Based Vehicles

For compounds with sufficient aqueous solubility, saline or buffered solutions are the preferred choice due to their physiological compatibility.

Protocol for Saline Solution (0.9% NaCl):

  • Weighing: Accurately weigh the required amount of this compound powder using a calibrated analytical balance.

  • Dissolution: Add a small volume of sterile 0.9% sodium chloride (saline) to the this compound powder in a sterile container.

  • Mixing: Gently agitate or vortex the mixture to facilitate dissolution. Sonication in a water bath can be used to aid dissolution if necessary, but care should be taken to avoid heating the sample.

  • Volume Adjustment: Once the compound is fully dissolved, add saline to reach the final desired volume.

  • Sterilization: If required for the administration route (e.g., intravenous), filter the final solution through a 0.22 µm sterile filter.

  • Storage: Store the solution as per the stability data for this compound. If no data is available, it is recommended to prepare the solution fresh before each use.

Co-Solvent Systems

If this compound exhibits poor aqueous solubility, a co-solvent system may be necessary. Common co-solvents include DMSO, ethanol, polyethylene glycol (PEG), and propylene glycol (PG). The goal is to use the minimum amount of organic co-solvent required to achieve and maintain solubility upon dilution.

Protocol for a DMSO/PEG/Saline Co-Solvent System:

  • Weighing: Accurately weigh the required amount of this compound.

  • Initial Dissolution: Dissolve the this compound powder in a minimal volume of dimethyl sulfoxide (DMSO). Ensure complete dissolution.

  • Addition of Co-solvent: Add polyethylene glycol (e.g., PEG400) to the DMSO solution and mix thoroughly. A common starting ratio is 10% DMSO, 40% PEG400.

  • Aqueous Dilution: Slowly add saline or another aqueous buffer to the organic solution while vortexing to avoid precipitation. The final concentration of the organic solvents should be kept as low as possible.

  • Final Volume: Adjust to the final desired volume with the aqueous buffer.

  • Observation: Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the formulation will need to be optimized.

  • Storage: Store according to the compound's stability profile. Many co-solvent formulations are prepared fresh daily.

Quantitative Data Summary

The following table should be populated by the researcher based on their own experimental findings for this compound.

ParameterVehicle 1 (e.g., Saline)Vehicle 2 (e.g., 10% DMSO / 40% PEG400 / 50% Saline)Vehicle 3 (Specify)
Solubility (mg/mL) Determine ExperimentallyDetermine ExperimentallyDetermine Experimentally
Maximum Tolerated Dose (MTD) Determine ExperimentallyDetermine ExperimentallyDetermine Experimentally
pH of final formulation MeasureMeasureMeasure
Appearance Clear, colorless solutionClear, colorless solutionDescribe
Storage Conditions e.g., 2-8°C for 24 hourse.g., Room temp for 4 hoursDetermine Experimentally

Experimental Workflow and Signaling Pathway

Experimental Workflow for this compound Solution Preparation and Administration

The following diagram outlines the general workflow for preparing and administering this compound solutions in animal studies.

G cluster_prep Solution Preparation cluster_admin Animal Administration weigh Weigh this compound dissolve Dissolve in Vehicle weigh->dissolve mix Vortex / Sonicate dissolve->mix volume Adjust to Final Volume mix->volume filter Sterile Filter (if needed) volume->filter dose_calc Calculate Dose Volume filter->dose_calc animal_prep Prepare Animal animal_prep->dose_calc administer Administer Solution dose_calc->administer observe Observe Animal administer->observe

Caption: Workflow for this compound solution preparation and in vivo administration.

Hypothetical Signaling Pathway for this compound

As the mechanism of action for this compound is not publicly known, a hypothetical signaling pathway is presented below for illustrative purposes. This is a generic representation and should be replaced with the actual pathway once it is elucidated. This example depicts this compound as an inhibitor of a receptor tyrosine kinase (RTK) pathway.

G cluster_pathway Hypothetical this compound Signaling Pathway This compound This compound RTK Receptor Tyrosine Kinase (RTK) This compound->RTK Inhibition RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Hypothetical signaling pathway illustrating this compound as an RTK inhibitor.

Disclaimer: The information provided in this document is for guidance purposes only. All experimental procedures should be performed in accordance with institutional and regulatory guidelines for animal welfare. The researcher is responsible for determining the optimal formulation and administration protocol for this compound based on their own experimental data.

Application Notes and Protocols for S116836 Administration in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

Version: 1.0

Introduction

This document provides detailed application notes and protocols for the preclinical administration of S116836, a novel investigational compound. The information is intended for researchers, scientists, and drug development professionals engaged in preclinical evaluation of this agent. Due to the early stage of research, the data presented here is based on initial preclinical assessments. Further studies are required to fully elucidate the pharmacokinetic and pharmacodynamic profiles of this compound.

Preclinical studies are fundamental to drug development, offering insights into the safety, efficacy, and mechanism of action of a new chemical entity before it proceeds to human clinical trials.[1][2] The choice of administration route in these studies is critical as it can significantly influence the pharmacokinetic profile, and consequently, the therapeutic efficacy and toxicity of the compound.[3][4][5][6][7]

Disclaimer: The compound "this compound" appears to be a hypothetical or proprietary designation not currently in the public domain. As such, specific preclinical data, established mechanisms of action, and detailed experimental protocols are not available in published scientific literature. The following application notes and protocols are presented as a generalized framework based on standard preclinical research methodologies. Researchers should adapt these protocols based on the specific physicochemical properties of this compound and the objectives of their study.

Data Presentation

As no quantitative data for this compound is publicly available, the following tables are provided as templates for researchers to populate with their own experimental data.

Table 1: Template for Pharmacokinetic Parameters of this compound Following a Single Administration in Rodents

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Half-life (t½) (h)Bioavailability (%)
Intravenous (IV)
Intraperitoneal (IP)
Oral (PO)
Subcutaneous (SC)

Table 2: Template for In Vivo Efficacy of this compound in a Xenograft Tumor Model

Treatment GroupAdministration RouteDosing ScheduleMean Tumor Volume (mm³) at Day XTumor Growth Inhibition (%)Body Weight Change (%)
Vehicle ControlN/A
This compound
Positive Control

Experimental Protocols

The following are generalized protocols that can be adapted for preclinical studies involving this compound.

Protocol 1: Determination of Pharmacokinetic Profile of this compound in Mice

Objective: To determine the pharmacokinetic profile of this compound following administration by different routes.

Materials:

  • This compound

  • Vehicle (e.g., saline, PBS, or a suitable formulation)

  • Male/Female mice (e.g., C57BL/6 or BALB/c), 8-10 weeks old

  • Dosing syringes and needles

  • Blood collection tubes (e.g., with EDTA)

  • Centrifuge

  • Analytical equipment for drug quantification (e.g., LC-MS/MS)

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.[8]

  • Dose Preparation: Prepare a stock solution of this compound in a suitable vehicle. Further dilute to the final dosing concentration.

  • Animal Grouping: Divide the animals into groups based on the administration route (e.g., IV, IP, PO, SC), with at least 3-5 animals per time point.

  • Dosing:

    • Intravenous (IV): Administer the drug solution via the tail vein.

    • Intraperitoneal (IP): Inject the drug solution into the peritoneal cavity.

    • Oral (PO): Administer the drug solution using oral gavage.

    • Subcutaneous (SC): Inject the drug solution under the skin, typically in the flank region.

  • Blood Sampling: Collect blood samples (e.g., via retro-orbital sinus or tail vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method.

  • Data Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software.

Protocol 2: In Vivo Efficacy Study of this compound in a Human Tumor Xenograft Model

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse xenograft model.

Materials:

  • This compound

  • Vehicle

  • Human cancer cell line (e.g., A549, MCF-7)

  • Immunocompromised mice (e.g., nude or SCID)

  • Matrigel (optional)

  • Calipers

  • Dosing syringes and needles

Procedure:

  • Cell Culture: Culture the selected human cancer cell line under standard conditions.

  • Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10^6 cells in PBS or with Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Animal Grouping: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).

  • Treatment Administration: Administer this compound, vehicle, or positive control drug via the chosen route and schedule (e.g., daily, twice weekly).

  • Monitoring: Continue to monitor tumor volume and body weight throughout the study. Observe the animals for any signs of toxicity.

  • Study Endpoint: Euthanize the animals when tumors in the control group reach a specified size, or if signs of excessive toxicity are observed.

  • Data Analysis: Compare the mean tumor volumes between the treatment and control groups. Calculate the tumor growth inhibition (TGI).

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate a hypothetical signaling pathway that this compound might inhibit and a general experimental workflow for its preclinical evaluation.

G cluster_0 Cell Membrane Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 This compound This compound Kinase2 Kinase 2 This compound->Kinase2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus translocation Proliferation Cell Proliferation Nucleus->Proliferation gene expression

Caption: Hypothetical signaling pathway inhibited by this compound.

G cluster_0 Phase 1: In Vitro Studies cluster_1 Phase 2: In Vivo Pharmacokinetics cluster_2 Phase 3: In Vivo Efficacy & Toxicology A Target Identification B Cell-based Assays A->B C Mechanism of Action B->C D Route of Administration Selection C->D E PK Studies in Rodents D->E F Bioavailability Assessment E->F G Xenograft/Orthotopic Tumor Models F->G H Efficacy Evaluation G->H I Preliminary Toxicology H->I

Caption: General experimental workflow for preclinical evaluation.

References

Application Notes and Protocols for Studying S116836 V2 Receptor Antagonism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing various cell lines to study the antagonism of the Vasopressin V2 receptor by the non-peptide antagonist S116836. Detailed protocols for key experiments are included to facilitate the characterization of this compound and other V2 receptor antagonists.

Introduction to V2 Receptor Antagonism and this compound

The vasopressin V2 receptor (V2R), a G protein-coupled receptor (GPCR), plays a crucial role in regulating water reabsorption in the kidneys. Upon binding of its endogenous ligand, arginine vasopressin (AVP), the V2R activates the Gs signaling pathway, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This signaling cascade ultimately promotes the insertion of aquaporin-2 water channels into the apical membrane of collecting duct cells, enhancing water retention. Dysregulation of the V2R pathway is implicated in various conditions, including hyponatremia and congestive heart failure.

V2 receptor antagonists, such as this compound (also known as SR 121463A), are valuable tools for studying the physiological roles of the V2R and represent a promising therapeutic class. This compound is a potent and highly selective, orally active non-peptide V2 receptor antagonist. It competitively blocks the binding of AVP to the V2R, thereby inhibiting the downstream signaling cascade and promoting aquaresis (electrolyte-free water excretion).

Recommended Cell Lines for V2 Receptor Studies

A variety of cell lines are suitable for studying V2 receptor antagonism. The choice of cell line often depends on the specific experimental goals, such as investigating receptor binding, downstream signaling, or more complex physiological responses.

Commonly Used Cell Lines:

  • Chinese Hamster Ovary (CHO) Cells: CHO cells are a popular choice for studying recombinant

Application Notes and Protocols: Evaluating the Effect of a Vasopressin V2 Receptor Antagonist on Aquaporin-2 Expression

Author: BenchChem Technical Support Team. Date: November 2025

Note: The compound "S116836" is not found in publicly available scientific literature or chemical databases. Therefore, these application notes utilize Tolvaptan , a well-characterized vasopressin V2 receptor antagonist, as a representative compound to detail the experimental procedures and expected outcomes for assessing the effect of such an antagonist on aquaporin-2 (AQP2) expression.

Introduction

Aquaporin-2 (AQP2) is a water channel protein crucial for regulating water reabsorption in the kidney collecting ducts.[1][2] Its expression and trafficking to the apical membrane of principal cells are primarily regulated by the peptide hormone arginine vasopressin (AVP).[1][2][3] AVP binds to the vasopressin V2 receptor (V2R), a G-protein coupled receptor, initiating a signaling cascade that increases intracellular cyclic AMP (cAMP) levels and activates Protein Kinase A (PKA).[3][4] This pathway leads to both the translocation of AQP2-containing vesicles to the plasma membrane (short-term regulation) and an increase in AQP2 gene expression (long-term regulation).[1][2][3]

Vasopressin V2 receptor antagonists, such as Tolvaptan, are a class of drugs that block the action of AVP at the V2R. By inhibiting this signaling pathway, these antagonists are expected to decrease the expression and membrane localization of AQP2, leading to increased water excretion (aquaresis). These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the in vitro and in vivo effects of a V2 receptor antagonist on AQP2 expression.

Signaling Pathway of Vasopressin and V2 Receptor Antagonist

The following diagram illustrates the signaling pathway initiated by vasopressin and the point of intervention for a V2 receptor antagonist.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space AVP Vasopressin (AVP) V2R V2 Receptor AVP->V2R Binds & Activates Antagonist V2R Antagonist (e.g., Tolvaptan) Antagonist->V2R Binds & Blocks AC Adenylyl Cyclase V2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates AQP2_Vesicles AQP2 Vesicles PKA->AQP2_Vesicles Phosphorylates AQP2 AQP2_Gene AQP2 Gene Transcription CREB->AQP2_Gene Activates AQP2_Membrane AQP2 Trafficking to Membrane AQP2_Vesicles->AQP2_Membrane Promotes

Caption: Vasopressin signaling and antagonist action.

Data Presentation

The following tables summarize hypothetical quantitative data representing the expected effects of a V2 receptor antagonist on AQP2 expression.

Table 1: In Vitro AQP2 mRNA Expression in mpkCCD cells

Treatment GroupConcentrationAQP2 mRNA Fold Change (vs. Vehicle)
Vehicle Control-1.0 ± 0.1
dDAVP (V2 Agonist)1 nM4.5 ± 0.5
V2R Antagonist100 nM0.9 ± 0.1
dDAVP + V2R Antagonist1 nM + 100 nM1.2 ± 0.2

Table 2: In Vitro AQP2 Protein Expression in mpkCCD cells

Treatment GroupConcentrationAQP2 Protein Level (Normalized to β-actin)
Vehicle Control-1.0 ± 0.2
dDAVP (V2 Agonist)1 nM3.8 ± 0.4
V2R Antagonist100 nM1.1 ± 0.1
dDAVP + V2R Antagonist1 nM + 100 nM1.3 ± 0.3

Table 3: In Vivo AQP2 Protein Expression in Rat Kidney Medulla

Treatment GroupDoseAQP2 Protein Level (Normalized to β-actin)
Vehicle Control-1.0 ± 0.3
Water-loaded-0.4 ± 0.1
Dehydrated-2.5 ± 0.4
Dehydrated + V2R Antagonist10 mg/kg1.2 ± 0.2

Experimental Protocols

In Vitro Analysis of AQP2 Expression in a Mouse Cortical Collecting Duct (mpkCCD) Cell Line

This protocol outlines the steps to assess the effect of a V2 receptor antagonist on AQP2 mRNA and protein expression in a well-established renal cell line.

G cluster_0 Cell Culture & Treatment cluster_1 Analysis A Culture mpkCCD cells to confluence on permeable supports B Treat with Vehicle, dDAVP, Antagonist, or dDAVP + Antagonist A->B C Incubate for 24 hours B->C D Harvest cells C->D E RNA Extraction & qPCR for AQP2 mRNA D->E F Protein Lysis & Western Blot for AQP2 Protein D->F G Immunofluorescence for AQP2 localization D->G

Caption: In vitro experimental workflow.
  • mpkCCD cells

  • DMEM/F-12 medium supplemented with 5% fetal bovine serum, insulin, transferrin, selenium, dexamethasone, and triiodothyronine

  • Permeable cell culture inserts (e.g., Transwell®)

  • dDAVP (V2 receptor agonist)

  • V2 Receptor Antagonist (e.g., Tolvaptan)

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • qRT-PCR reagents and primers for AQP2 and a housekeeping gene (e.g., GAPDH)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibodies: anti-AQP2 and anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

  • Paraformaldehyde (PFA)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Fluorophore-conjugated secondary antibody

  • DAPI

  • Fluorescence microscope

  • Cell Culture: Culture mpkCCD cells on permeable supports to allow for polarization and differentiation.

  • Treatment: Once confluent, treat the cells with the V2 receptor antagonist in the presence or absence of dDAVP for 24 hours to assess the long-term effects on AQP2 expression. Include vehicle and dDAVP-only controls.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Extract total RNA from the treated cells.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform qRT-PCR using primers specific for AQP2 and a housekeeping gene.

    • Analyze the data using the ΔΔCt method to determine the fold change in AQP2 mRNA expression.

  • Western Blotting:

    • Lyse the cells in RIPA buffer and determine the protein concentration.

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against AQP2 and a loading control (e.g., β-actin).

    • Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.

    • Quantify band intensities to determine the relative AQP2 protein levels.

  • Immunofluorescence:

    • Fix the cells with 4% PFA and permeabilize.

    • Block non-specific binding and incubate with the primary anti-AQP2 antibody.

    • Incubate with a fluorophore-conjugated secondary antibody and counterstain nuclei with DAPI.

    • Visualize the subcellular localization of AQP2 using a fluorescence microscope. A decrease in apical membrane staining is expected with antagonist treatment.

In Vivo Analysis of AQP2 Expression in a Rat Model

This protocol describes how to evaluate the effect of a V2 receptor antagonist on AQP2 protein expression in the kidneys of rats under different hydration states.

G cluster_0 Animal Treatment cluster_1 Tissue Collection & Analysis A Acclimatize rats B Divide into groups: - Vehicle Control - Water-loaded - Dehydrated - Dehydrated + Antagonist A->B C Administer treatments and manipulate water access B->C D Euthanize animals and collect kidneys C->D E Dissect renal medulla D->E F Protein extraction from medulla E->F H Immunohistochemistry for AQP2 localization E->H G Western Blot for AQP2 protein F->G

Caption: In vivo experimental workflow.
  • Male Sprague-Dawley rats

  • Metabolic cages for urine collection (optional)

  • V2 Receptor Antagonist (e.g., Tolvaptan) formulated for oral gavage

  • Anesthesia

  • Surgical tools for dissection

  • Protein extraction reagents for tissue

  • Western blotting reagents as listed in the in vitro protocol

  • Immunohistochemistry reagents (e.g., antigen retrieval solution, peroxidase blocking solution, DAB substrate kit)

  • Animal Groups and Treatment:

    • Acclimatize rats to their housing conditions.

    • Divide rats into four groups:

      • Vehicle Control: Normal water access, receive vehicle.

      • Water-loaded: Ad libitum access to 5% glucose water to suppress endogenous vasopressin.

      • Dehydrated: Water restriction for 48 hours to stimulate endogenous vasopressin.

      • Dehydrated + Antagonist: Water restriction for 48 hours and treatment with the V2 receptor antagonist during the last 24 hours.

  • Tissue Collection:

    • At the end of the treatment period, euthanize the rats under anesthesia.

    • Perfuse the kidneys with PBS to remove blood.

    • Excise the kidneys and dissect the inner medulla.

  • Western Blotting:

    • Homogenize the medullary tissue in lysis buffer.

    • Perform Western blotting for AQP2 and a loading control as described in the in vitro protocol.

  • Immunohistochemistry:

    • Fix one kidney in 4% PFA and embed in paraffin.

    • Section the kidney and perform immunohistochemistry using an anti-AQP2 antibody.

    • This will allow for the visualization of AQP2 expression and localization within the collecting duct principal cells. A decrease in apical staining is expected in the antagonist-treated group compared to the dehydrated group.

Expected Outcomes and Interpretation

Treatment with a vasopressin V2 receptor antagonist is expected to antagonize the effects of vasopressin or a V2 receptor agonist (dDAVP). This will result in:

  • A significant reduction in AQP2 mRNA and total protein expression in dDAVP-stimulated mpkCCD cells.

  • A decrease in the translocation of AQP2 to the apical plasma membrane, as observed by immunofluorescence and immunohistochemistry.

  • A reduction in AQP2 protein levels in the kidney medulla of dehydrated rats, bringing them closer to the levels seen in vehicle-treated or water-loaded animals.

These results would confirm the efficacy of the V2 receptor antagonist in modulating the vasopressin-AQP2 signaling axis, providing a strong rationale for its potential therapeutic use in conditions of water retention.

References

Application Notes and Protocols: Immunohistochemical Localization of the V1a Receptor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Arginine Vasopressin Receptor 1A (V1aR or AVPR1A) is a G-protein coupled receptor (GPCR) that plays a crucial role in a variety of physiological processes.[1][2] Primarily expressed in vascular smooth muscle cells, platelets, hepatocytes, and throughout the brain, the V1a receptor is a key mediator of the actions of arginine vasopressin (AVP), also known as antidiuretic hormone (ADH).[1][2][3] Its activation leads to vasoconstriction, platelet aggregation, glycogenolysis, and the modulation of social behaviors such as aggression and affiliation.[1][4] Given its widespread influence, the V1a receptor is a significant target for drug development in the context of cardiovascular diseases, as well as neurological and psychiatric disorders.

This document provides a detailed protocol for the immunohistochemical (IHC) localization of the V1a receptor in tissue sections. While this protocol offers a comprehensive guide, it is important to note that specific optimization may be required depending on the tissue type, antibody used, and the specific experimental context. The compound "S116836" is mentioned in the context of this protocol; however, as of the latest literature review, public domain information regarding this specific compound and its interaction with the V1a receptor is unavailable. It is presumed to be a V1a receptor antagonist. In this protocol, we will describe how a specific antagonist can be utilized in control experiments to validate the specificity of the V1a receptor antibody.

V1a Receptor Signaling Pathway

The V1a receptor is coupled to the Gq/11 family of G-proteins.[1] Upon binding of its ligand, arginine vasopressin, the receptor undergoes a conformational change, activating the G-protein. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[3][5] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[3][5] This cascade ultimately leads to various cellular responses, including smooth muscle contraction and cell proliferation.[4]

V1aR_Signaling_Pathway cluster_membrane Plasma Membrane V1aR V1a Receptor Gq11 Gq/11 V1aR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG AVP Arginine Vasopressin (AVP) AVP->V1aR Binds ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases CellularResponse Cellular Responses (e.g., Contraction, Proliferation) Ca2->CellularResponse Mediates PKC->CellularResponse Mediates

Caption: V1a Receptor Signaling Pathway.

Experimental Protocols

This section provides detailed protocols for the immunohistochemical localization of the V1a receptor in both paraffin-embedded and frozen tissue sections.

Materials and Reagents
Reagent/MaterialSupplier (Example)Catalog Number (Example)
Primary Antibody
Anti-V1a Receptor AntibodyAlomone LabsAVR-010
Anti-AVPR1A AntibodyNovus BiologicalsNBP2-94637
Secondary Antibody
Goat anti-Rabbit IgG (H+L), HRP conjugatedThermo Fisher Scientific31460
Goat anti-Rabbit IgG (H+L), Alexa Fluor 488Thermo Fisher ScientificA-11008
Reagents
Formalin (10% Neutral Buffered)Sigma-AldrichHT501128
Paraffin WaxSigma-Aldrich327204
XyleneSigma-Aldrich214736
Ethanol (100%, 95%, 70%)Decon Labs2716
Sodium Citrate Buffer (10 mM, pH 6.0)Thermo Fisher Scientific00-5000
Tris-EDTA Buffer (10 mM Tris, 1 mM EDTA, pH 9.0)Abcamab93684
Phosphate Buffered Saline (PBS), pH 7.4Thermo Fisher Scientific10010023
Bovine Serum Albumin (BSA)Sigma-AldrichA7906
Normal Goat SerumVector LaboratoriesS-1000
DAB Substrate KitVector LaboratoriesSK-4100
HematoxylinSigma-AldrichHHS16
Mounting MediumVector LaboratoriesH-5000
This compound (or other V1aR antagonist) N/AN/A
Protocol 1: Paraffin-Embedded Tissue Sections

This protocol is suitable for tissues that have been fixed in formalin and embedded in paraffin. This method provides excellent morphological preservation.[6]

1. Deparaffinization and Rehydration: a. Place slides in a 60°C oven for 30-60 minutes to melt the paraffin.[7][8] b. Immerse slides in two changes of xylene for 5 minutes each.[9] c. Rehydrate the sections by immersing them in a graded series of ethanol solutions:

  • 100% ethanol, two changes for 3 minutes each.[9]
  • 95% ethanol for 3 minutes.[9]
  • 70% ethanol for 3 minutes.[9] d. Rinse slides in distilled water for 5 minutes.[9]

2. Antigen Retrieval: Formalin fixation can create protein cross-links that mask the antigenic epitope.[10] Antigen retrieval is necessary to unmask the V1a receptor epitope. a. Heat-Induced Epitope Retrieval (HIER): This is the most common method.[11][12] i. Place slides in a staining jar filled with either 10 mM Sodium Citrate Buffer (pH 6.0) or Tris-EDTA Buffer (pH 9.0). The optimal buffer should be determined empirically. ii. Heat the slides in a microwave, pressure cooker, or water bath at 95-100°C for 10-20 minutes.[13] iii. Allow the slides to cool to room temperature in the buffer (approximately 20-30 minutes). iv. Rinse the slides in PBS.

3. Immunohistochemical Staining: a. Blocking Endogenous Peroxidase: (Required for HRP-based detection) i. Incubate sections in 3% hydrogen peroxide in PBS for 10-15 minutes at room temperature to quench endogenous peroxidase activity.[7][9] ii. Rinse slides with PBS (3 changes for 5 minutes each). b. Blocking Non-Specific Binding: i. Incubate sections with a blocking solution (e.g., 5% normal goat serum and 1% BSA in PBS) for 1 hour at room temperature in a humidified chamber.[6] c. Primary Antibody Incubation: i. Dilute the primary anti-V1a receptor antibody to its optimal concentration in the blocking solution. ii. Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.[14] d. Secondary Antibody Incubation: i. Rinse slides with PBS (3 changes for 5 minutes each). ii. Incubate sections with a biotinylated or enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-rabbit IgG) diluted in blocking solution for 1-2 hours at room temperature.[7] e. Signal Detection (for HRP-based detection): i. Rinse slides with PBS (3 changes for 5 minutes each). ii. Incubate sections with the DAB substrate solution until the desired brown color develops (typically 2-10 minutes). Monitor under a microscope. iii. Stop the reaction by rinsing the slides with distilled water. f. Counterstaining: i. Counterstain with hematoxylin for 30-60 seconds to visualize cell nuclei. ii. "Blue" the sections in running tap water. g. Dehydration and Mounting: i. Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%).[9] ii. Clear in xylene and mount with a permanent mounting medium.

Protocol 2: Frozen Tissue Sections

This protocol is suitable for tissues that have been snap-frozen. This method is often preferred for preserving the native conformation of the antigen.

1. Tissue Preparation: a. Cut frozen tissue blocks into 5-10 µm sections using a cryostat. b. Mount the sections on charged microscope slides. c. Allow the sections to air dry for 30-60 minutes at room temperature. d. Fix the sections in cold acetone or methanol for 10 minutes at -20°C.[6] e. Air dry the slides for 10 minutes and then rehydrate in PBS.

2. Immunohistochemical Staining: a. Follow steps 3a-g from the Paraffin-Embedded Tissue Sections protocol. Note that antigen retrieval is often not necessary for frozen sections fixed with organic solvents.

Control Experiments

To ensure the specificity of the V1a receptor staining, several control experiments are essential:

  • Negative Control: Omit the primary antibody incubation step. This should result in no staining and confirms that the secondary antibody is not binding non-specifically.

  • Isotype Control: Replace the primary antibody with an antibody of the same isotype, species, and concentration that is not directed against the V1a receptor. This control assesses non-specific binding of the primary antibody.

  • Antigen Competition (using this compound or other antagonist):

    • Pre-incubate the diluted primary antibody with a saturating concentration (e.g., 10-100 fold molar excess) of the V1a receptor antagonist (e.g., this compound) for 1-2 hours at room temperature before applying it to the tissue section.

    • A significant reduction or elimination of the staining signal compared to the section stained with the primary antibody alone indicates that the antibody is specifically binding to the V1a receptor.

Data Presentation

The following tables summarize key experimental parameters for the immunohistochemical localization of the V1a receptor.

Table 1: Primary Antibody Dilution and Incubation

AntibodyHost SpeciesRecommended Starting DilutionIncubation TimeIncubation Temperature
Alomone Labs AVR-010Rabbit1:100 - 1:500Overnight4°C
Novus Bio NBP2-94637Rabbit1:50 - 1:200Overnight4°C

Table 2: Antigen Retrieval Conditions

MethodBufferpHTemperatureDuration
HIERSodium Citrate6.095-100°C10-20 minutes
HIERTris-EDTA9.095-100°C10-20 minutes

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for immunohistochemistry.

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Immunostaining cluster_final Final Steps Fixation Fixation (e.g., Formalin) Embedding Embedding (Paraffin or Frozen) Fixation->Embedding Sectioning Sectioning Embedding->Sectioning AntigenRetrieval Antigen Retrieval (if needed) Sectioning->AntigenRetrieval Blocking Blocking AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Signal Detection (e.g., DAB) SecondaryAb->Detection Counterstain Counterstaining Detection->Counterstain DehydrationMounting Dehydration & Mounting Counterstain->DehydrationMounting Visualization Microscopy DehydrationMounting->Visualization

Caption: General Immunohistochemistry Workflow.

Conclusion

This document provides a detailed and robust protocol for the immunohistochemical localization of the V1a receptor. By following these guidelines and incorporating appropriate controls, researchers can confidently investigate the distribution and expression of this important receptor in various tissues. The use of a specific antagonist, such as the putative this compound, in competition assays is strongly recommended to validate the specificity of the obtained staining patterns, which is a critical step in ensuring the reliability of the experimental results. As with any immunohistochemistry protocol, optimization of antibody concentrations, incubation times, and antigen retrieval methods will be necessary to achieve the best results for your specific application.

References

Application Notes and Protocols: Radioligand Binding Assay for S116836

Author: BenchChem Technical Support Team. Date: November 2025

To the Researcher: The successful development of a radioligand binding assay is contingent on the identification of a specific biological target for the compound of interest. At present, publicly available scientific literature and chemical databases do not provide a specific molecular target for the compound designated S116836. A comprehensive search has not yielded information on its mechanism of action or a receptor to which it binds with sufficient affinity for the development of a binding assay.

Therefore, the following protocol is presented as a generalized framework . This template is designed to be adapted once the specific target of this compound is identified. It outlines the essential steps and considerations for developing a robust radioligand binding assay for any given ligand-receptor system.

I. Principle of Radioligand Binding Assays

Radioligand binding assays are a fundamental technique in pharmacology used to quantify the interaction of a ligand with its receptor.[1][2][3] These assays are considered the gold standard for determining the affinity of a ligand for its target.[1][2] The core principle involves incubating a biological preparation containing the receptor of interest with a radioactively labeled ligand (the radioligand). By measuring the amount of radioactivity bound to the preparation, one can determine key parameters such as the receptor density (Bmax), the ligand's dissociation constant (Kd), and the affinity (Ki) of unlabeled competing ligands.[1][2][4]

There are three primary types of radioligand binding assays:

  • Saturation Assays: These are used to determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand. This is achieved by incubating the receptor preparation with increasing concentrations of the radioligand.[1][2][4]

  • Competition Assays: These assays measure the ability of an unlabeled test compound (like this compound, once its target is known) to compete with a fixed concentration of a specific radioligand for binding to the target receptor. This allows for the determination of the inhibitory constant (Ki) of the test compound.[1][2]

  • Kinetic Assays: These experiments measure the rates at which a radioligand associates with and dissociates from its receptor, providing insights into the binding dynamics.[1]

II. Generalized Experimental Protocol: Competition Radioligand Binding Assay

This protocol describes a filtration-based competition binding assay, a common method for membrane-bound receptors.[1][5]

Objective: To determine the binding affinity (Ki) of this compound for its (currently unknown) target receptor.

Materials:

  • Target Receptor Preparation: A source of the target receptor is required. This could be a cell membrane preparation from a recombinant cell line overexpressing the receptor, or a tissue homogenate known to be rich in the receptor. The protein concentration of this preparation must be determined, for example, by a BCA assay.[5]

  • Radioligand: A specific radioligand that binds to the target receptor with high affinity and specificity. The choice of radioisotope (e.g., ³H or ¹²⁵I) will depend on the desired specific activity and safety considerations.

  • This compound: The unlabeled test compound.

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand that binds to the target receptor to define non-specific binding.

  • Assay Buffer: The composition of the buffer is critical and should be optimized for the specific receptor system. A common starting point is 50 mM Tris-HCl, pH 7.4, with the addition of divalent cations (e.g., MgCl₂) if required for receptor function.[5]

  • Wash Buffer: Ice-cold buffer of the same composition as the assay buffer.

  • 96-well Plates: For incubating the assay components.

  • Glass Fiber Filters: Pre-treated (e.g., with polyethyleneimine) to reduce non-specific binding.[5]

  • Filtration Apparatus: A cell harvester to rapidly separate bound from free radioligand.[5]

  • Scintillation Vials and Cocktail: For quantifying the radioactivity on the filters.

  • Scintillation Counter: To measure the radioactivity.

Procedure:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound in the assay buffer. A typical concentration range would span several orders of magnitude around the expected Ki value.

    • Dilute the radioligand in assay buffer to a final concentration that is typically at or below its Kd value.

    • Dilute the receptor membrane preparation in assay buffer to a concentration that will result in a measurable signal without depleting the radioligand.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • Total Binding: Assay buffer, radioligand, and receptor preparation.

      • Non-specific Binding: Non-specific binding control, radioligand, and receptor preparation.

      • Competition Binding: this compound at various concentrations, radioligand, and receptor preparation.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined amount of time to allow the binding to reach equilibrium. The incubation time should be determined in preliminary kinetic experiments. Gentle agitation may be required.[5]

  • Filtration:

    • Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester.[5]

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.[5]

  • Quantification:

    • Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

Data Analysis:

  • Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

  • Plot the specific binding as a function of the logarithm of the this compound concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

  • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]

III. Data Presentation

Once the target of this compound is identified and the assay is performed, the quantitative data should be summarized in a clear and structured table.

ParameterValueUnitsDescription
Radioligand [Insert Name]-The radiolabeled ligand used in the assay.
Radioligand Kd [Insert Value]nMThe equilibrium dissociation constant of the radioligand.
Radioligand Conc. [Insert Value]nMThe concentration of radioligand used in the competition assay.
This compound IC50 [Insert Value]µMThe concentration of this compound that inhibits 50% of specific binding.
This compound Ki [Insert Value]µMThe inhibitory constant for this compound, calculated from the IC50.
Hill Slope [Insert Value]-The slope of the competition curve, indicating the nature of the binding.
Receptor Source [Insert Source]-The biological material used as the source of the target receptor.
Incubation Time [Insert Value]minThe duration of the incubation step.
Incubation Temp. [Insert Value]°CThe temperature at which the incubation was performed.

IV. Mandatory Visualizations

The following diagrams illustrate the generalized workflow of a radioligand binding assay and a hypothetical signaling pathway. These are templates and must be adapted with the specific details once the target of this compound is known.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor Receptor Preparation (Membranes/Cells) Incubation Incubate at Equilibrium (Time, Temperature) Receptor->Incubation Radioligand Radioligand ([L*]) Radioligand->Incubation Compound Test Compound (this compound) Compound->Incubation NSB Non-specific Control NSB->Incubation Filtration Rapid Filtration (Separates Bound from Free) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Target Receptor This compound->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation Effector Effector Enzyme G_Protein->Effector Modulation Second_Messenger Second Messenger Effector->Second_Messenger Production Transcription_Factor Transcription Factor Second_Messenger->Transcription_Factor Activation Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Regulation

References

Application Notes and Protocols for Induction of Aquaresis in a Research Setting Using a Vasopressin V2 Receptor Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound identifier "S116836" provided in the topic query does not correspond to a known vasopressin V2 receptor antagonist in the public scientific literature. Therefore, these application notes and protocols are based on the well-characterized and widely researched vasopressin V2 receptor antagonist, Tolvaptan , and other relevant compounds in its class, such as Lixivaptan and Satavaptan. These compounds serve as representative examples for researchers interested in the experimental induction of aquaresis.

Introduction

Vasopressin V2 receptor antagonists, often referred to as "vaptans," are a class of drugs that promote aquaresis—the excretion of electrolyte-free water. This effect is achieved by selectively blocking the action of arginine vasopressin (AVP) at the V2 receptors in the renal collecting ducts. In a research setting, these compounds are invaluable tools for studying renal water handling, the pathophysiology of water-retaining states (such as hyponatremia, congestive heart failure, and cirrhosis), and for the preclinical evaluation of new aquaretic agents.

Mechanism of Action

The primary mechanism of action involves the competitive antagonism of the vasopressin V2 receptor, a G-protein coupled receptor located on the basolateral membrane of principal cells in the kidney's collecting ducts.

  • V2 Receptor Blockade: The antagonist binds to the V2 receptor, preventing the binding of endogenous AVP.

  • Inhibition of Adenylyl Cyclase: This blockade prevents the AVP-induced activation of Gs protein and, consequently, adenylyl cyclase.

  • Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP).[1][2][3]

  • Decreased Protein Kinase A (PKA) Activity: Lower cAMP levels result in reduced activation of PKA.[1]

  • Impaired Aquaporin-2 (AQP2) Translocation: PKA is responsible for phosphorylating AQP2 water channels and promoting their translocation to the apical membrane of the collecting duct cells. Reduced PKA activity prevents this translocation.[1][3][4]

  • Reduced Water Reabsorption: With fewer AQP2 channels in the apical membrane, the permeability of the collecting duct to water is decreased, leading to reduced water reabsorption from the tubular fluid back into the bloodstream.

  • Aquaresis: The net effect is an increase in the excretion of free water, leading to an increase in urine volume and a decrease in urine osmolality, with minimal impact on electrolyte excretion.[5]

Signaling Pathway of Vasopressin V2 Receptor Antagonism

G cluster_membrane Collecting Duct Cell Membrane cluster_cytosol Cytosol cluster_apical Apical Membrane AVP Arginine Vasopressin (AVP) V2R Vasopressin V2 Receptor AVP->V2R Binds & Activates Gs Gs Protein V2R->Gs Activates Antagonist V2 Receptor Antagonist (e.g., Tolvaptan) Antagonist->V2R Binds & Blocks AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to cAMP Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2-containing Vesicle PKA->AQP2_vesicle Phosphorylates & Promotes Translocation AQP2_channel Aquaporin-2 (AQP2) Water Channel AQP2_vesicle->AQP2_channel Inserts into Membrane H2O_reabsorption Water Reabsorption AQP2_channel->H2O_reabsorption Mediates

Caption: Signaling pathway of vasopressin V2 receptor antagonism in renal collecting duct cells.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the aquaretic effects of various vasopressin V2 receptor antagonists in different models.

Table 1: Preclinical Efficacy of Vasopressin V2 Receptor Antagonists in Rats
CompoundDoseAnimal ModelChange in Urine VolumeChange in Urine OsmolalityChange in Serum SodiumReference
Tolvaptan 1, 3, 10 mg/kg (oral)Rats with acute hyponatremiaDose-dependent increaseDose-dependent decreaseGradual increase[6][7]
Tolvaptan 1, 3 mg/kg (oral)Cirrhotic rats with ascitesMarked diuretic effectN/AIncreased[8]
SR121463A 0.03-10 mg/kg (oral)Normally hydrated conscious ratsPowerful, dose-dependent aquaresisDecreaseN/A[9]
SR121463A 0.5 mg/kg/day (oral, 10 days)Cirrhotic rats with ascitesSustained increaseSustained decreaseNormalized[10]
Lixivaptan 0.5% and 1% in chow (8 weeks)PCK rats (model of polycystic kidney disease)~3-fold increaseN/ASlightly increased[11]
Table 2: Clinical Efficacy of Vasopressin V2 Receptor Antagonists in Humans
CompoundDosePatient PopulationChange in Urine Volume (24h)Change in Urine OsmolalityChange in Serum SodiumReference
Tolvaptan Single doseHealthy subjects and CKD patientsPeak effect at 4-8 hoursReduced to <300 mOsm/kgIncreased[12]
Tolvaptan N/AADPKD patientsN/ADecreased by 200-300 mOsm/kgIncreased plasma osmolality[13]
Lixivaptan 10-400 mg (single oral dose)Chronic heart failure patientsIncreased up to 3.9 L (vs. 1.8 L placebo)N/ASignificantly increased at higher doses[14]
Satavaptan 5, 12.5, 25 mg/day (14 days)Cirrhosis with ascites and hyponatremiaN/AN/AIncreased by 4.5-6.6 mmol/L[15]
OPC-31260 0.5 mg/kg (IV)SIADH patientsIncreased (4h)Decreased to <225 mOsm/kg H2OIncreased by ~3 mEq/L[16]

Experimental Protocols

Protocol 1: In Vivo Assessment of Aquaretic Activity in Rats

This protocol is designed to evaluate the dose-dependent aquaretic effect of a test compound in normally hydrated conscious rats.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Metabolic cages for individual housing and urine collection

  • Test compound (e.g., Tolvaptan)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Gavage needles

  • Balances for weighing rats and urine collection tubes

  • Osmometer

  • Flame photometer or ion-selective electrode analyzer for Na+ and K+

Procedure:

  • Acclimation: Acclimate rats to metabolic cages for at least 3 days prior to the experiment to minimize stress-related effects on urine output. Allow free access to standard chow and water.

  • Baseline Measurement: On the day of the experiment, record the initial body weight of each rat. Collect a baseline 24-hour urine sample to determine basal urine volume, osmolality, and electrolyte concentrations.

  • Compound Administration:

    • Prepare solutions of the test compound at various doses (e.g., for Tolvaptan: 1, 3, and 10 mg/kg) in the chosen vehicle.

    • Prepare a vehicle-only solution for the control group.

    • Administer the test compound or vehicle via oral gavage. The volume should be consistent across all animals (e.g., 5 mL/kg).

  • Urine Collection:

    • Place the rats back into the metabolic cages immediately after dosing.

    • Collect urine over a 24-hour period. To assess the time course of action, urine can be collected at specific intervals (e.g., 0-4h, 4-8h, 8-24h).

  • Data Collection and Analysis:

    • At the end of the collection period, record the final body weight.

    • Measure the volume of urine collected for each rat.

    • Analyze urine samples for:

      • Osmolality (using an osmometer).

      • Sodium (Na+) and Potassium (K+) concentrations (using a flame photometer or equivalent).

    • Blood samples can be collected at the end of the study (e.g., via cardiac puncture under anesthesia) to measure serum sodium and osmolality.

    • Calculate total electrolyte excretion (Urine Volume x [Electrolyte]).

  • Statistical Analysis: Compare the results from the treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Experimental Workflow for In Vivo Aquaresis Study

G A Acclimatize Rats to Metabolic Cages (3 days) B Record Initial Body Weight & Collect Baseline 24h Urine A->B C Prepare Test Compound and Vehicle B->C D Administer Compound/Vehicle (Oral Gavage) C->D E Place Rats in Metabolic Cages for Urine Collection (e.g., 24h) D->E F Measure Final Body Weight and Urine Volume E->F G Analyze Urine Samples: - Osmolality - Na+, K+ F->G H Collect Blood Sample (optional) - Serum Na+, Osmolality F->H I Data Analysis and Statistical Comparison G->I H->I

Caption: Workflow for an in vivo aquaresis study in rats.

Protocol 2: In Vitro Assessment of V2 Receptor Antagonism (cAMP Assay)

This protocol is to determine the ability of a test compound to antagonize AVP-induced cAMP production in cells expressing the V2 receptor.

Materials:

  • Cell line expressing the human V2 receptor (e.g., HEK293-hV2R or MDCK cells).[2][4]

  • Cell culture medium and supplements.

  • Arginine Vasopressin (AVP) or a selective V2 agonist like desmopressin (dDAVP).

  • Test compound.

  • Phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • cAMP assay kit (e.g., LANCE Ultra cAMP Kit, HTRF cAMP Assay).[17][18]

  • Multi-well plates (e.g., 384-well).

  • Plate reader compatible with the assay kit.

Procedure:

  • Cell Culture and Seeding:

    • Culture the V2R-expressing cells according to standard protocols.

    • Harvest the cells and seed them into the wells of a 384-well plate at a predetermined optimal density (e.g., 1000-3000 cells/well).[17]

    • Allow cells to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Create a serial dilution of the test compound in stimulation buffer (e.g., HBSS with HEPES, BSA, and IBMX).[17]

    • Prepare a solution of AVP or dDAVP at a concentration that elicits a submaximal response (EC80) to allow for the detection of antagonism.

  • Assay Protocol (Antagonist Mode):

    • Remove the culture medium from the cells.

    • Add the serially diluted test compound to the wells and incubate for a short period (e.g., 15-30 minutes) at room temperature.

    • Add the AVP/dDAVP solution (at EC80 concentration) to the wells containing the test compound.

    • Incubate for 30 minutes at room temperature to stimulate cAMP production.[17]

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit. This typically involves adding detection reagents (e.g., Eu-cAMP tracer and ULight-anti-cAMP antibody).[17]

    • Incubate for the recommended time (e.g., 60 minutes) at room temperature.

  • Data Acquisition and Analysis:

    • Read the plate using a compatible plate reader.

    • Generate a dose-response curve by plotting the assay signal against the logarithm of the antagonist concentration.

    • Calculate the IC50 value (the concentration of the antagonist that inhibits 50% of the AVP-stimulated cAMP production) using a non-linear regression analysis (e.g., four-parameter logistic fit).

Logical Relationship of V2R Antagonist Mechanism

G A V2 Receptor Antagonist Administration B Blockade of Vasopressin Binding to V2 Receptor A->B C Decreased Intracellular cAMP Production B->C D Reduced PKA Activation C->D E Impaired AQP2 Water Channel Translocation to Apical Membrane D->E F Decreased Water Permeability of Collecting Duct E->F G Reduced Water Reabsorption F->G H Increased Free Water Excretion (Aquaresis) G->H I Increased Urine Volume H->I J Decreased Urine Osmolality H->J K Increased Serum Sodium (if hyponatremic) H->K

Caption: Logical cascade of events following V2 receptor antagonist administration.

Safety and Handling

  • Personal Protective Equipment (PPE): Researchers should wear standard laboratory attire, including lab coats, gloves, and safety glasses when handling vasopressin V2 receptor antagonists.

  • Animal Welfare: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals. Monitor animals for signs of excessive dehydration or electrolyte imbalance. Ensure ad libitum access to water unless the protocol specifies otherwise.

  • Compound Handling: Refer to the Material Safety Data Sheet (MSDS) for the specific compound being used for detailed information on handling, storage, and disposal.

References

Troubleshooting & Optimization

Avoiding off-target effects of S116836 in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing the multi-kinase inhibitor S116836 in a cell culture setting. Our goal is to help you mitigate off-target effects and ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound is a novel, potent tyrosine kinase inhibitor. Its primary targets include the wild-type and T315I-mutant forms of the BCR-ABL fusion protein, which is a key driver in Chronic Myelogenous Leukemia (CML). Additionally, this compound has been shown to inhibit the FIP1L1-PDGFRα fusion protein and its imatinib-resistant T674I mutant, which is implicated in certain types of eosinophilia-associated myeloproliferative neoplasms.

Q2: What are the known off-target effects of this compound?

While this compound is a potent inhibitor of its primary targets, like many kinase inhibitors, it can exhibit activity against other kinases, particularly at higher concentrations. A kinase activity inhibition profile at 100 nM has identified several off-target kinases.[1] These include members of the SRC family of kinases (SRC, LYN, HCK, LCK, BLK) and other receptor tyrosine kinases such as FLT3, TIE2, KIT, and PDGFRβ.[1] Understanding these off-targets is crucial for interpreting experimental results and anticipating potential side effects in a therapeutic context.

Q3: What are the initial signs of off-target effects in my cell culture experiments?

Observing unexpected cellular phenotypes that are inconsistent with the known function of the primary target is a key indicator of off-target effects. This could manifest as:

  • Unanticipated changes in cell morphology or proliferation rates.

  • Activation or inhibition of signaling pathways not directly downstream of the primary target.

  • Cell death at concentrations that should be selective for the primary target.

Q4: How can I minimize off-target effects of this compound in my experiments?

Minimizing off-target effects is critical for obtaining reliable data. Here are some key strategies:

  • Use the lowest effective concentration: Titrate this compound to determine the lowest concentration that effectively inhibits the primary target in your specific cell line.

  • Perform control experiments: Use cell lines that do not express the primary target to distinguish between on-target and off-target effects.

  • Rescue experiments: If possible, "rescue" the phenotype by expressing a drug-resistant mutant of the primary target.

  • Monitor off-target pathways: Use techniques like Western blotting to check for the activation or inhibition of known off-target signaling pathways.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High cell toxicity at expected effective concentrations. Off-target effects on essential cellular kinases.Titrate this compound to a lower concentration. Use a more sensitive cell viability assay. Confirm target engagement at lower concentrations using a biochemical or cellular assay.
Inconsistent results between experiments. Cell line instability or variability in drug preparation.Ensure consistent cell passage number and health. Prepare fresh stock solutions of this compound for each experiment.
Unexpected changes in downstream signaling pathways. Off-target inhibition of other kinases.Refer to the known off-target profile of this compound.[1] Perform Western blot analysis for key nodes in suspected off-target pathways (e.g., SRC, FLT3).
Drug appears to be inactive. Incorrect drug storage or degradation.Store this compound according to the manufacturer's instructions. Prepare fresh dilutions from a new stock. Confirm the activity of a new batch on a sensitive positive control cell line.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound based on published studies.

Table 1: IC50 Values for this compound Against Primary Targets

Cell LineExpressed ProteinIC50 (nM)Reference
Ba/F3Wild-type BCR-ABL~50[2]
Ba/F3T315I-mutant BCR-ABL~200[2]
EOL-1FIP1L1-PDGFRα0.2[1]
Ba/F3Wild-type FIP1L1-PDGFRα26.9[1]
Ba/F3T674I-mutant FIP1L1-PDGFRα198.8[1]

Table 2: Known Off-Target Kinase Inhibition by this compound at 100 nM

Kinase FamilyInhibited Kinases
SRC FamilySRC, LYN, HCK, LCK, BLK
Receptor Tyrosine KinasesFLT3, TIE2, KIT, PDGFRβ

Source: Adapted from Bu et al., Oncotarget, 2014.[1]

Experimental Protocols

1. Cell Viability Assay (MTS Assay)

This protocol is adapted for determining the IC50 of this compound in suspension cell lines like Ba/F3.

  • Cell Seeding: Seed Ba/F3 cells expressing the target protein in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium.

  • Drug Treatment: Prepare a serial dilution of this compound in culture medium. Add 100 µL of the diluted drug to the respective wells to achieve the final desired concentrations. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest drug concentration.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate the plate for an additional 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

2. Western Blot Analysis for On-Target and Off-Target Signaling

This protocol is for assessing the phosphorylation status of key signaling proteins downstream of the primary and potential off-targets.

  • Cell Treatment: Seed cells at an appropriate density in a 6-well plate and allow them to adhere (if applicable) or grow in suspension. Treat the cells with this compound at the desired concentrations for the specified time (e.g., 2-24 hours).

  • Cell Lysis: Harvest the cells by centrifugation, wash with ice-cold PBS, and lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the phosphorylated and total forms of your proteins of interest overnight at 4°C. Examples include:

      • On-Target: p-BCR-ABL (Tyr245), BCR-ABL, p-CrkL (Tyr207), CrkL, p-STAT5 (Tyr694), STAT5.

      • Off-Target: p-SRC (Tyr416), SRC, p-AKT (Ser473), AKT, p-Erk1/2 (Thr202/Tyr204), Erk1/2.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

S116836_Signaling_Pathway cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathways This compound This compound BCR_ABL BCR-ABL This compound->BCR_ABL SRC_family SRC Family Kinases (SRC, LYN, etc.) This compound->SRC_family Other_RTKs Other RTKs (FLT3, KIT, etc.) This compound->Other_RTKs STAT5 STAT5 BCR_ABL->STAT5 CrkL CrkL BCR_ABL->CrkL Proliferation Cell Proliferation & Survival STAT5->Proliferation CrkL->Proliferation Downstream_Signaling Other Signaling Pathways SRC_family->Downstream_Signaling Other_RTKs->Downstream_Signaling

Caption: this compound on-target and potential off-target signaling pathways.

Experimental_Workflow start Start: Hypothesize Off-Target Effect titration 1. Concentration Titration (Determine Lowest Effective Dose) start->titration viability 2. Cell Viability Assay (e.g., MTS) titration->viability controls 3. Control Experiments (Target-Negative Cell Line) viability->controls western 4. Western Blot Analysis (On- and Off-Target Pathways) controls->western rescue 5. Rescue Experiment (Drug-Resistant Mutant) western->rescue conclusion Conclusion: Confirm or Refute Off-Target Effect rescue->conclusion

Caption: Experimental workflow for investigating potential off-target effects.

Troubleshooting_Tree start Problem: High Cell Toxicity check_conc Is the concentration within the expected IC50 range for the primary target? start->check_conc lower_conc Action: Lower this compound concentration. check_conc->lower_conc No check_reagents Are drug stocks and reagents fresh? check_conc->check_reagents Yes contact_support Problem persists. Contact technical support. lower_conc->contact_support check_off_target Consider off-target effects. Check viability in a target-negative cell line. check_off_target->contact_support check_reagents->check_off_target Yes remake_reagents Action: Prepare fresh drug dilutions. check_reagents->remake_reagents No remake_reagents->contact_support

Caption: Troubleshooting decision tree for high cell toxicity.

References

Interpreting unexpected results with S116836

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for JS-116836, a potent and selective inhibitor of Janus kinase 2 (JAK2). This resource is designed to assist researchers, scientists, and drug development professionals in interpreting experimental results and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for JS-116836?

A1: JS-116836 is a small molecule inhibitor that selectively targets the ATP-binding site of Janus kinase 2 (JAK2). By inhibiting JAK2, JS-116836 blocks the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5. This leads to the downregulation of downstream gene expression involved in cell proliferation, survival, and inflammation.

Q2: In which cell lines is JS-116836 expected to be most effective?

A2: JS-116836 is most effective in cell lines with constitutively active or cytokine-induced JAK2 signaling. This includes many hematopoietic cell lines, as well as cancer cell lines with activating mutations in the JAK-STAT pathway (e.g., JAK2 V617F mutation).

Q3: What are the recommended storage conditions for JS-116836?

A3: JS-116836 should be stored as a solid at -20°C. For stock solutions, dissolve in DMSO and store in aliquots at -80°C to minimize freeze-thaw cycles.

Q4: What are the known off-target effects of JS-116836?

A4: While JS-116836 is highly selective for JAK2, some minor off-target activity against other JAK family members (JAK1, JAK3, TYK2) may be observed at higher concentrations.[1][2][3] It is crucial to perform dose-response experiments to determine the optimal concentration with minimal off-target effects.

Troubleshooting Unexpected Results

Unexpected experimental outcomes can arise from various factors, from procedural errors to complex biological responses.[4][5][6][7][8] This section provides guidance on how to interpret and troubleshoot such results.

Issue 1: No significant decrease in cell viability or proliferation in a sensitive cell line.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Compound Inactivity - Verify the integrity and concentration of your JS-116836 stock solution. - Prepare a fresh stock solution from the solid compound.
Suboptimal Concentration - Perform a dose-response curve to determine the IC50 for your specific cell line. - Ensure the final concentration in your assay is appropriate.
Cell Line Resistance - Confirm the presence of an active JAK-STAT pathway in your cell line (e.g., by checking for phosphorylated STAT3/5 at baseline). - Sequence key genes in the pathway (e.g., JAK2, STAT3) to check for resistance-conferring mutations.[9][10][11][12][13]
Incorrect Experimental Duration - Extend the incubation time with JS-116836. Effects on cell viability may take 48-72 hours to become apparent.
Issue 2: Conflicting results between different assays (e.g., decreased p-STAT3 but no change in cell viability).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Redundant Signaling Pathways - The cell line may have alternative survival pathways that compensate for JAK-STAT inhibition.[14] - Investigate other pro-survival pathways (e.g., PI3K/AKT, MAPK) for activation.[14]
Apoptosis vs. Cytostasis - JS-116836 may be inducing cell cycle arrest (cytostasis) rather than cell death (apoptosis) at the tested concentration. - Perform cell cycle analysis or apoptosis assays (e.g., Annexin V staining) to differentiate between these effects.
Transient Inhibition - The inhibitory effect of JS-116836 may be transient. - Assess p-STAT3 levels at multiple time points after treatment.

Data Presentation

Table 1: Example Dose-Response Data for JS-116836 in HEL 92.1.7 Cells (JAK2 V617F positive)
Concentration (nM)% Inhibition of p-STAT3 (at 4h)% Inhibition of Cell Viability (at 72h)
125.315.8
1068.145.2
10095.788.9
100098.292.3
Table 2: Troubleshooting Unexpected Cell Viability Results
Cell Line Expected IC50 (nM) Observed IC50 (nM) Potential Reason for Discrepancy
HEL 92.1.710-50>1000Compound degradation or inactive stock.
K562>100075Off-target effects at high concentrations.
Ba/F3-EPOR50-10065Expected result.

Experimental Protocols

Protocol: Western Blot for Phosphorylated STAT3 (p-STAT3)
  • Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of JS-116836 or vehicle (DMSO) for the desired time (e.g., 4 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-STAT3 (Tyr705) and total STAT3 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal.

Visualizations

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK2 JAK2 CytokineReceptor->JAK2 2. Receptor Dimerization JAK2->JAK2 STAT3 STAT3 JAK2->STAT3 4. STAT3 Phosphorylation pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 GeneExpression Target Gene Expression pSTAT3->GeneExpression 5. Dimerization, Translocation, & Transcription JS116836 JS-116836 Jthis compound->JAK2 Inhibition Cytokine Cytokine Cytokine->CytokineReceptor 1. Ligand Binding

Caption: The JAK-STAT signaling pathway and the inhibitory action of JS-116836.

Western_Blot_Workflow A 1. Cell Treatment with JS-116836 B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Protein Transfer to Membrane D->E F 6. Blocking E->F G 7. Primary Antibody (p-STAT3, STAT3) F->G H 8. Secondary Antibody G->H I 9. ECL Detection H->I J 10. Data Analysis I->J

Caption: Experimental workflow for Western blot analysis of p-STAT3.

Troubleshooting_Tree Start Unexpected Result: No effect on cell viability CheckPathway Is JAK-STAT pathway active in your cells? Start->CheckPathway CheckCompound Is the compound active? CheckPathway->CheckCompound Yes Resistance Potential for intrinsic or acquired resistance. CheckPathway->Resistance No CheckDose Is the concentration optimal? CheckCompound->CheckDose Yes NewStock Prepare fresh stock and repeat. CheckCompound->NewStock No DoseResponse Perform dose-response and time-course experiments. CheckDose->DoseResponse No InvestigateOther Investigate alternative survival pathways. CheckDose->InvestigateOther Yes

Caption: A logical troubleshooting guide for unexpected results with JS-116836.

References

Technical Support Center: S116836 (Inhibitor-X)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing S116836 (Inhibitor-X), a selective PI3K inhibitor, in long-term experiments. Due to the unavailibility of data for a compound with the this compound identifier, we will use "Inhibitor-X", a fictional, representative PI3K inhibitor prone to degradation, to illustrate common issues and solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for Inhibitor-X stock solutions?

A1: Inhibitor-X is most stable when dissolved in anhydrous DMSO at a concentration of 10-50 mM. For long-term storage, aliquot the DMSO stock solution into small, single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles, as this can accelerate degradation. For immediate use in cell culture, further dilute the stock solution in your desired culture medium. Be aware that aqueous solutions of Inhibitor-X are more susceptible to hydrolysis.

Q2: I am observing a decrease in the inhibitory effect of Inhibitor-X over the course of my multi-day experiment. What could be the cause?

A2: This is a common issue and can be attributed to the degradation of Inhibitor-X in aqueous cell culture media. The compound is susceptible to both hydrolysis and oxidation. To mitigate this, it is recommended to perform a partial or complete media change with freshly diluted Inhibitor-X every 24-48 hours. The optimal media change frequency may vary depending on the cell line, media composition, and experimental duration.

Q3: How can I confirm that the loss of activity is due to degradation and not another experimental variable?

A3: To confirm degradation, you can perform a simple bioactivity assay. Collect the conditioned media from your long-term experiment at various time points (e.g., 0, 24, 48, 72 hours). Apply this conditioned media to a fresh batch of cells and assess the inhibition of a downstream marker of PI3K activity, such as phosphorylated AKT (p-AKT), via Western blot or ELISA. A decrease in the inhibition of p-AKT with older conditioned media suggests degradation of Inhibitor-X.

Q4: Are there any known off-target effects of Inhibitor-X that might become apparent in long-term studies?

A4: While Inhibitor-X is highly selective for PI3K, prolonged exposure in certain sensitive cell lines may lead to minor off-target effects on related kinases. It is crucial to include appropriate controls in your experiments, such as a structurally distinct PI3K inhibitor, to confirm that the observed phenotype is a direct result of PI3K inhibition.

Troubleshooting Guides

Issue 1: High Variability in Experimental Replicates
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent Inhibitor-X Concentration Ensure thorough mixing of the diluted inhibitor in the culture medium before adding to the cells. Prepare a master mix for all replicate wells/plates.Reduced well-to-well and plate-to-plate variability in the observed phenotype.
Uneven Cell Seeding Use a cell counter to ensure accurate and consistent cell numbers are seeded in each well. Allow plates to sit at room temperature for 15-20 minutes before placing in the incubator to ensure even cell distribution.More uniform cell growth across all replicates, leading to more consistent experimental results.
Edge Effects in Multi-well Plates Avoid using the outer wells of multi-well plates for long-term experiments as they are more prone to evaporation. Fill the outer wells with sterile PBS or water to maintain humidity.Minimized evaporation and more consistent cell growth and inhibitor concentration in the experimental wells.
Issue 2: Unexpected Cell Toxicity or Death
Potential Cause Troubleshooting Step Expected Outcome
DMSO Toxicity Ensure the final concentration of DMSO in the culture medium is below 0.1%. Prepare a vehicle control with the same final DMSO concentration as the Inhibitor-X treated wells.Reduced non-specific cell death. The vehicle control will show if the observed toxicity is due to the solvent.
Inhibitor-X Concentration Too High Perform a dose-response curve to determine the optimal, non-toxic concentration of Inhibitor-X for your specific cell line and experimental duration.Identification of a therapeutic window where PI3K inhibition is achieved without significant cytotoxicity.
Accumulation of Toxic Metabolites Increase the frequency of media changes to remove metabolic waste products and replenish nutrients.Improved cell viability and health in long-term cultures.

Experimental Protocols

Protocol 1: Long-Term Inhibition of PI3K in Adherent Cell Culture
  • Cell Seeding: Seed cells in a multi-well plate at a density that will not exceed 80% confluency by the end of the experiment. Allow cells to adhere overnight.

  • Inhibitor-X Preparation: Prepare a fresh dilution of Inhibitor-X from a frozen DMSO stock in pre-warmed complete culture medium to the desired final concentration.

  • Treatment: Remove the old medium from the cells and replace it with the medium containing Inhibitor-X or the vehicle control.

  • Media Change: For experiments lasting longer than 48 hours, perform a 50-100% media change with freshly prepared Inhibitor-X or vehicle control medium every 24-48 hours.

Protocol 2: Western Blot Analysis of p-AKT (Ser473) Inhibition
  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with a primary antibody against p-AKT (Ser473) overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: Strip the membrane and re-probe with an antibody against total AKT or a housekeeping protein (e.g., GAPDH, β-actin) for loading control.

Visualizations

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Survival Survival AKT->Survival promotes Cell Growth Cell Growth mTORC1->Cell Growth Proliferation Proliferation mTORC1->Proliferation PTEN PTEN PTEN->PIP3 inhibits InhibitorX Inhibitor-X (this compound) InhibitorX->PI3K experimental_workflow cluster_prep Preparation cluster_treatment Long-Term Treatment cluster_analysis Analysis Seed Cells Seed Cells Initial Treatment Initial Treatment Seed Cells->Initial Treatment Prepare Inhibitor-X Prepare Inhibitor-X Prepare Inhibitor-X->Initial Treatment Media Change Media Change Initial Treatment->Media Change 24-48h Media Change->Initial Treatment Repeat Harvest Cells Harvest Cells Media Change->Harvest Cells Endpoint Downstream Assay Downstream Assay Harvest Cells->Downstream Assay

Technical Support Center: Improving S116836 Bioavailability in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on a specific compound designated "S116836" is not publicly available. This guide provides a general framework and best practices for improving the bioavailability of investigational compounds in animal models, using "this compound" as a placeholder. The strategies and protocols described here should be adapted based on the known physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of your specific molecule.

Frequently Asked Questions (FAQs)

Q1: What is oral bioavailability and why is it a critical parameter in animal studies?

Oral bioavailability (F) is the fraction of an orally administered drug that reaches the systemic circulation unchanged.[1] It is a crucial parameter in preclinical animal studies as it determines the amount of the drug that is available to reach the target site and exert its therapeutic effect.[2] Low and variable oral bioavailability can lead to unreliable and irreproducible results in pharmacodynamic and toxicology studies, complicating the prediction of a safe and efficacious human dose.[3]

Q2: What are the common causes of low oral bioavailability for a new chemical entity (NCE) like this compound?

Low oral bioavailability is typically a result of one or more of the following factors:

  • Poor Aqueous Solubility: The drug must dissolve in the gastrointestinal fluids before it can be absorbed.[4] Many NCEs are poorly soluble in water, which limits their dissolution rate and overall absorption.[3]

  • Low Intestinal Permeability: The drug must be able to pass through the intestinal epithelial cell layer to enter the bloodstream. Factors like large molecular size, high polarity, and being a substrate for efflux transporters (like P-glycoprotein) can limit permeability.[5]

  • Extensive First-Pass Metabolism: After absorption from the gut, the drug passes through the liver via the portal vein before reaching systemic circulation. The gut wall and the liver contain metabolic enzymes (like Cytochrome P450s) that can degrade the drug, reducing the amount that reaches the rest of the body.[6][7][8]

Q3: What are the primary strategies to improve the oral bioavailability of this compound?

Strategies can be broadly categorized into three areas:

  • Medicinal Chemistry Approaches: Modifying the molecule itself to improve its properties. The prodrug approach involves attaching a promoiety to the parent drug to enhance solubility or permeability, which is later cleaved in vivo to release the active drug.[9][10][11][12]

  • Formulation Design: Developing advanced drug delivery systems to overcome biopharmaceutical challenges. This is often the most direct path in preclinical development.[5][9] Common techniques include:

    • Particle Size Reduction: Micronization or nanocrystal technology increases the surface area of the drug, enhancing dissolution rate.[13][14]

    • Lipid-Based Formulations: These include solutions, suspensions, and self-emulsifying drug delivery systems (SEDDS), which can improve the solubility and absorption of lipophilic drugs.[4][13][15]

    • Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous state can significantly increase its solubility and dissolution rate compared to the crystalline form.[16]

  • Use of Excipients: Including specific inactive ingredients in the formulation to enhance absorption.[17] This can involve permeation enhancers that facilitate drug transport across the intestinal mucosa or metabolism inhibitors.[5][18]

Q4: Which animal model is most appropriate for assessing the oral bioavailability of this compound?

The choice of animal model is critical.

  • Rats: The Sprague-Dawley or Wistar rat is the most common model for initial pharmacokinetic (PK) studies due to its well-characterized physiology, cost-effectiveness, and historical data availability.[19] The rat model can provide valuable initial insights into absorption, distribution, metabolism, and excretion.[6][8]

  • Mice: Mice are often used when the compound is being evaluated in disease models that are primarily established in this species.[20] Serial blood sampling techniques have made it possible to obtain full PK profiles from a single mouse.[20][21]

  • Dogs (Beagle): Dogs are a common non-rodent species used in preclinical development. Their gastrointestinal physiology is in some aspects more similar to humans than rodents, particularly regarding gastric pH and transit time.[13]

  • Monkeys (Cynomolgus): Non-human primates are often used for compounds intended for human use, as their metabolic pathways can be more predictive of human metabolism.[14]

The selection should be based on the specific research question, the metabolic profile of the compound in different species, and practical considerations. It is often necessary to evaluate PK in at least two species (one rodent and one non-rodent) for regulatory submissions.[22]

Troubleshooting Guides

Guide 1: Low Systemic Exposure After Oral Dosing

Issue: The plasma concentrations of this compound are very low or undetectable after oral administration in rats.

Potential CauseRecommended ActionExperimental Protocol
Poor aqueous solubility Characterize the solubility of this compound at different pH values. Develop a formulation to enhance solubility.Protocol 1: Solubility Assessment and Protocol 3: Formulation Screening
Low intestinal permeability Assess the permeability of this compound using an in vitro model like Caco-2 cells.Protocol 2: Caco-2 Permeability Assay
High first-pass metabolism Conduct an in vitro metabolic stability assay using liver microsomes or hepatocytes. Compare oral (PO) vs. intravenous (IV) pharmacokinetics.Protocol 4: In Vitro Metabolic Stability Assay and Protocol 5: In Vivo Pharmacokinetic Study
Efflux by transporters (e.g., P-gp) Evaluate if this compound is a substrate for common efflux transporters in a Caco-2 bidirectional transport study.Protocol 2: Caco-2 Permeability Assay (with bidirectional transport)
Guide 2: High Inter-Animal Variability in Pharmacokinetic Data

Issue: The plasma concentration-time profiles for this compound show significant variation between individual animals in the same dose group.

| Potential Cause | Recommended Action | Experimental Protocol | | :--- | :--- | | Inconsistent formulation | Ensure the formulation is homogenous and stable. For suspensions, ensure uniform particle size and prevent settling. | Formulation Quality Control: Check for homogeneity, particle size distribution, and stability over the dosing period. | | Inaccurate dosing technique | Refine the oral gavage technique to ensure consistent delivery to the stomach. Train all personnel on a standardized procedure. | Review and standardize the oral gavage SOP. Ensure proper needle placement and slow administration rate. | | Variable food intake (Food Effect) | Standardize the fasting period for all animals before dosing. The presence of food can significantly alter drug absorption.[15] | Implement a consistent fasting schedule (e.g., overnight fast) for all animals before and for a few hours after dosing. | | Genetic polymorphism in metabolizing enzymes | Use an inbred strain of animals (e.g., C57BL/6 mice or Sprague-Dawley rats from a single supplier) to minimize genetic variability. | Ensure all animals are from the same strain, sex, and age group, and sourced from a reputable vendor. |

Data Presentation: Strategies to Enhance Oral Bioavailability

The following table summarizes examples from the literature where formulation strategies have been successfully employed to improve the oral bioavailability of poorly soluble drugs in animal models.

CompoundAnimal ModelFormulation StrategyKey Finding
Compound A (BCS II) RatOil-based formulation vs. NanosuspensionThe oil-based formulation resulted in a significantly higher oral exposure compared to the nanocrystal approach.[14]
Glabridin RatN/A (PK characterization)Study identified that a high hepatic first-pass effect (62%) and extensive metabolism were major contributors to its low oral bioavailability (6.6%).[23]
TAK-448 (Peptide) RatCo-administration with protease inhibitorsCo-administration of protease inhibitors recovered systemic absorption, indicating that subcutaneous first-pass metabolism by proteases was a cause of low exposure.[24]
Celecoxib RatpH-modified nanoparticlesNanoparticles with a pH-modifying agent significantly improved solubility and oral bioavailability compared to the raw powder.[25]

Experimental Protocols

Protocol 4: In Vitro Metabolic Stability Assay

Objective: To determine the rate at which this compound is metabolized by liver enzymes in vitro, providing an estimate of its intrinsic clearance.[26][]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Pooled liver microsomes (from rat or human)

  • NADPH regenerating system (e.g., solutions A & B)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Control compounds (e.g., a high-clearance compound like Verapamil and a low-clearance compound like Warfarin)

  • Acetonitrile with internal standard (for protein precipitation)

  • 96-well plates, centrifuge, LC-MS/MS system

Procedure:

  • Prepare a working solution of this compound and control compounds in phosphate buffer. The final substrate concentration is typically 1 µM.

  • Thaw liver microsomes on ice. Dilute them in cold phosphate buffer to the desired concentration (e.g., 0.5 mg/mL).

  • Add the microsomal suspension to the wells of a 96-well plate.

  • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2-3 volumes of cold acetonitrile containing an analytical internal standard.

  • For the T=0 sample, add the stop solution before adding the NADPH regenerating system.

  • Seal the plate, vortex, and centrifuge to pellet the precipitated protein.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining percentage of this compound.

  • Calculate the half-life (t½) and intrinsic clearance (CLint) from the disappearance rate of the compound.

Protocol 5: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the key pharmacokinetic parameters of this compound, including clearance, volume of distribution, half-life, Cmax, Tmax, AUC, and absolute oral bioavailability (F%).[19][28]

Animals:

  • Male Sprague-Dawley rats (e.g., 250-300g), 2 groups (IV and PO), n=3-4 per group.

Dosing Formulations:

  • IV Formulation: this compound dissolved in a suitable vehicle (e.g., saline with a co-solvent like PEG400) for intravenous administration.

  • PO Formulation: this compound in the formulation being tested (e.g., suspension in 0.5% methylcellulose, or a lipid-based formulation).

Procedure:

  • Fast animals overnight prior to dosing but allow free access to water.

  • IV Group: Administer this compound via a tail vein bolus injection (e.g., at 1 mg/kg).

  • PO Group: Administer this compound via oral gavage (e.g., at 10 mg/kg).

  • Collect blood samples (approx. 100-200 µL) from a suitable vessel (e.g., saphenous vein) into anticoagulant-coated tubes at specified time points.

    • IV time points (example): 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, 24 hours.[19]

    • PO time points (example): 0.25, 0.5, 1, 2, 4, 8, 24 hours.[19]

  • Process blood samples to obtain plasma by centrifugation.

  • Store plasma samples at -80°C until analysis.

  • Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) and calculate PK parameters.

  • Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Visualizations

Factors Influencing Oral Bioavailability

G cluster_drug Drug Properties cluster_formulation Formulation Factors cluster_physiological Physiological Factors Solubility Aqueous Solubility Bioavailability Oral Bioavailability Solubility->Bioavailability Permeability Permeability Permeability->Bioavailability Stability Chemical/Metabolic Stability Stability->Bioavailability Excipients Excipients (e.g., enhancers) Excipients->Bioavailability DeliverySystem Drug Delivery System (e.g., Nanoparticles, SEDDS) DeliverySystem->Bioavailability ParticleSize Particle Size ParticleSize->Bioavailability GI_pH Gastrointestinal pH GI_pH->Bioavailability TransitTime GI Transit Time TransitTime->Bioavailability FirstPass First-Pass Metabolism (Gut Wall & Liver) FirstPass->Bioavailability

Caption: Key factors influencing the oral bioavailability of a drug.

Workflow for Improving Bioavailability

G Start Low Oral Bioavailability Observed for this compound Diagnose Diagnose the Cause Start->Diagnose Solubility Poor Solubility Diagnose->Solubility Solubility-limited? Permeability Poor Permeability Diagnose->Permeability Permeability-limited? Metabolism High First-Pass Metabolism Diagnose->Metabolism Metabolism-limited? Formulate Select Formulation Strategy Solubility->Formulate Permeability->Formulate Metabolism->Formulate SizeReduction Particle Size Reduction (Nanocrystals) Formulate->SizeReduction Lipid Lipid-Based System (SEDDS) Formulate->Lipid Amorphous Amorphous Solid Dispersion Formulate->Amorphous Prodrug Prodrug Approach Formulate->Prodrug If formulation fails Test Conduct In Vivo PK Study in Animal Model SizeReduction->Test Lipid->Test Amorphous->Test Prodrug->Test Evaluate Evaluate PK Parameters (AUC, Cmax, F%) Test->Evaluate

Caption: Decision workflow for selecting a bioavailability enhancement strategy.

Experimental Workflow for a Typical PK Study

G cluster_InLife In-Life Phase cluster_Bioanalysis Bioanalysis Phase cluster_Analysis Data Analysis Phase Dosing Dose Animals (IV and PO Groups) Sampling Serial Blood Sampling (Timed Intervals) Dosing->Sampling Processing Process Blood to Plasma Sampling->Processing LCMS Quantify Drug Conc. (LC-MS/MS) Processing->LCMS PK_Calc Calculate PK Parameters (NCA) LCMS->PK_Calc Report Generate Report with Graphs and Tables PK_Calc->Report

Caption: Standard workflow for an in vivo pharmacokinetic (PK) study.

References

Technical Support Center: Addressing Variability in Experimental Results

Author: BenchChem Technical Support Team. Date: November 2025

Important Note: There is no publicly available scientific literature or data corresponding to the identifier "S116836". The following technical support guide is a generalized framework based on common issues encountered with experimental compounds in a research setting. Researchers using a specific compound, such as one with an internal identifier like this compound, should consult their internal documentation for specific properties and handling instructions.

Frequently Asked Questions (FAQs)

Q1: We are observing significant batch-to-batch variability in our experimental results. What could be the cause?

A1: Batch-to-batch variability is a common challenge in experimental science. Several factors can contribute to this issue:

  • Compound Purity and Stability: Inconsistent purity levels or degradation of the compound between batches can lead to varied biological activity.

  • Solvent and Formulation: The age and quality of the solvent, as well as minor variations in the formulation process, can impact the compound's solubility and delivery to the target system.

  • Cell Culture Conditions: Variations in cell passage number, confluency, and media composition can alter cellular responses.

  • Experimental Timing: The duration of compound exposure and the timing of endpoint measurements are critical and sensitive parameters.

Q2: Our in vitro assays are showing poor reproducibility. What are the key parameters to check?

A2: For in vitro assays, focus on standardizing the following:

  • Compound Preparation: Ensure the compound is fully dissolved and that the stock solution is homogenous before each use.

  • Assay Conditions: Maintain consistent temperature, humidity, and CO2 levels.

  • Reagent Quality: Use fresh, high-quality reagents and verify their performance.

  • Instrumentation: Regularly calibrate all instruments, such as plate readers and liquid handlers.

Q3: What is the best practice for preparing stock solutions of a novel compound?

A3: When preparing stock solutions of a new compound, it is crucial to:

  • Determine Solubility: Perform solubility tests in various pharmaceutically acceptable solvents to find the most suitable one.

  • Use High-Purity Solvents: Employ anhydrous, high-purity solvents to minimize degradation.

  • Store Properly: Aliquot stock solutions into single-use volumes and store them at the recommended temperature, protected from light and moisture.

  • Conduct Stability Studies: Assess the stability of the stock solution over time to establish an expiration date.

Troubleshooting Guides

Issue 1: Inconsistent IC50/EC50 Values
Potential Cause Troubleshooting Step Expected Outcome
Compound Degradation Prepare fresh stock and working solutions for each experiment.Consistent potency values across experiments.
Cellular Response Variability Standardize cell seeding density and growth phase. Use cells within a narrow passage number range.Reduced variability in the dose-response curve.
Assay Endpoint Timing Optimize and strictly adhere to the incubation time with the compound.More reproducible IC50/EC50 values.
Issue 2: Poor Solubility and Precipitation in Media
Potential Cause Troubleshooting Step Expected Outcome
Low Aqueous Solubility Prepare a high-concentration stock in an organic solvent (e.g., DMSO) and dilute serially in media. Ensure the final solvent concentration is low and consistent across all treatments.The compound remains in solution at the final working concentrations.
Interaction with Media Components Test the compound's solubility in different types of cell culture media. Some components, like serum proteins, can affect solubility.Identification of a compatible medium for the experiment.
Incorrect pH Check the pH of the final solution. Adjust if the compound's solubility is pH-dependent.Improved solubility and prevention of precipitation.

Experimental Protocols

General Protocol for Cell-Based Assay

This protocol provides a general framework. Specific cell lines and assay endpoints will require optimization.

  • Cell Seeding: Plate cells at a predetermined density in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of the compound in DMSO. Create a serial dilution series in cell culture media.

  • Cell Treatment: Remove the old media from the cells and add the media containing the various concentrations of the compound. Include a vehicle control (media with the same percentage of DMSO).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Endpoint Measurement: Perform the assay to measure the desired endpoint (e.g., cell viability using MTT or CellTiter-Glo, gene expression via qPCR, or protein levels via Western blot).

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution working Prepare Working Solutions stock->working treat Treat Cells working->treat cells Seed Cells cells->treat incubate Incubate treat->incubate assay Perform Assay incubate->assay data Data Analysis assay->data troubleshooting_logic start Inconsistent Results check_compound Check Compound Stability & Purity start->check_compound check_cells Review Cell Culture Practices start->check_cells check_protocol Examine Experimental Protocol start->check_protocol fresh_solutions Use Fresh Solutions check_compound->fresh_solutions standardize_cells Standardize Passage & Density check_cells->standardize_cells optimize_protocol Optimize Incubation Time & Dosing check_protocol->optimize_protocol

Technical Support Center: Cyclosporine A Pharmacokinetics in Rats

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering variability in the pharmacokinetics of Cyclosporine A (CsA) in rat models.

Frequently Asked Questions (FAQs)

Q1: We are observing high inter-animal variability in Cyclosporine A plasma concentrations in our rat study. What are the potential causes?

High inter-animal variability in CsA plasma concentrations is a commonly reported issue. Several factors can contribute to this, including:

  • Route of Administration: The method of CsA administration significantly impacts its pharmacokinetic profile. Oral administration is known to have higher variability compared to intravenous, subcutaneous, or intramuscular routes due to factors affecting absorption.[1]

  • Dosage: Dose-dependent pharmacokinetics have been observed for CsA in rats. As the dose increases, saturation of metabolic enzymes and transport proteins can occur, leading to non-linear changes in exposure.[2]

  • Physiological State of the Animal: The health of the rats can dramatically influence CsA pharmacokinetics. Conditions such as anemia, liver failure, and kidney failure have been shown to alter clearance and volume of distribution.[3]

  • Genetic Differences: Variations in the expression and activity of metabolic enzymes (like Cytochrome P450) and drug transporters among different rat strains or even individual animals can lead to significant differences in drug metabolism and elimination.

  • Food Effects: The presence or absence of food in the gastrointestinal tract can affect the absorption of orally administered CsA. It is crucial to have a consistent fasting or fed state across all study animals.

Q2: Our trough levels of Cyclosporine A are much higher than expected in a chronic dosing study. Why might this be happening?

Elevated trough levels in chronic CsA studies in rats can be indicative of drug accumulation. This is particularly prominent with subcutaneous administration, which can create a depot effect, leading to a slow release of the drug and a gradual increase in trough concentrations over time.[4] Daily dosing regimens can result in significantly elevated trough levels and may necessitate a switch to alternate-day dosing to prevent toxicity.[4] It is crucial to monitor blood CsA levels and the physical condition of the animals (e.g., body weight) during chronic studies to adjust the dosing regimen as needed.[4]

Q3: We are seeing inconsistent results in our oral gavage studies with Cyclosporine A. How can we improve the reproducibility of our experiments?

To improve the reproducibility of oral gavage studies with CsA, consider the following:

  • Standardize the Fasting Period: Ensure all animals are fasted for a consistent period before dosing, as food can interfere with CsA absorption.

  • Vehicle Selection: The formulation of the oral dosing solution can impact solubility and absorption. Use a consistent and well-described vehicle for all experiments.

  • Gavage Technique: Ensure that the gavage technique is consistent and performed by trained personnel to minimize stress to the animals and ensure accurate dose delivery.

  • Cross-over Study Design: For comparative studies of different formulations, a cross-over design, where each animal receives all treatments, can help to minimize the impact of inter-individual variability.

Troubleshooting Guides

Issue: High Variability in Oral Bioavailability
  • Potential Cause: Poor and variable absorption from the gastrointestinal tract.

  • Troubleshooting Steps:

    • Verify Formulation: Ensure the CsA formulation is homogenous and the drug is fully dissolved or suspended.

    • Control for Food Effects: Implement a strict and consistent fasting protocol for all animals before and after dosing.

    • Consider a Different Route: If consistent oral exposure is critical and variability cannot be controlled, consider an alternative route of administration, such as subcutaneous or intravenous injection, which generally provides more reproducible plasma levels.[1]

Issue: Unexpected Toxicity or Lack of Efficacy
  • Potential Cause: Inconsistent drug exposure, leading to either toxic plasma concentrations or sub-therapeutic levels.

  • Troubleshooting Steps:

    • Therapeutic Drug Monitoring: Implement regular monitoring of CsA blood levels (both peak and trough) to ensure they are within the desired therapeutic window.

    • Dose Adjustment: Based on the blood level monitoring, adjust the dose or dosing frequency to achieve the target exposure. For chronic studies, be prepared to modify the dosing regimen to prevent drug accumulation and toxicity.[4]

    • Correlate Pharmacokinetics with Pharmacodynamics: Whenever possible, correlate the pharmacokinetic data with pharmacodynamic endpoints to establish a clear exposure-response relationship.

Experimental Protocols

Intravenous Administration of Cyclosporine A in Rats

This protocol describes a typical procedure for administering CsA intravenously to rats to determine its pharmacokinetic profile.

  • Animal Model: Adult female Lewis rats are commonly used.[1]

  • Dose Preparation: Dissolve Cyclosporine A in a suitable vehicle (e.g., a mixture of Cremophor EL and ethanol, further diluted with saline) to the desired concentration (e.g., 5 mg/kg).[5]

  • Administration: Administer the prepared CsA solution as an intravenous bolus injection or a short infusion via a cannulated tail vein or jugular vein.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant (e.g., EDTA).[1]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples for CsA concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or a specific radioimmunoassay (RIA).[1][5]

  • Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as clearance, volume of distribution, and half-life.

Quantitative Data

Table 1: Pharmacokinetic Parameters of Cyclosporine A in Rats after a Single 5 mg/kg Intravenous Dose

ParameterMean ValueUnit
Elimination Half-Life (t½)23.79hours
Volume of Distribution (Vd)5.69L/kg
Total Body Clearance (CL)3.38mL/min/kg

Data extracted from a study using a specific HPLC method for blood concentration analysis.[5]

Table 2: Influence of Route of Administration on Cyclosporine A Bioavailability in Rats

Route of AdministrationDose (mg/kg)Relative Bioavailability (Compared to IV)
Oral (gavage)5Low and variable
Oral (gavage)10Low and variable
Intramuscular5Moderate
Intramuscular10Moderate
Subcutaneous5High and consistent
Subcutaneous10High and consistent
Intraperitoneal10Moderate to high

This table summarizes the general findings on how the route of administration affects CsA bioavailability, with subcutaneous administration providing the most reproducible plasma levels.[1]

Visualizations

experimental_workflow cluster_preparation Preparation Phase cluster_administration Administration Phase cluster_sampling Sampling & Analysis Phase cluster_data_analysis Data Analysis Phase animal_model Select Animal Model (e.g., Lewis Rats) dose_prep Prepare Cyclosporine A Dosing Solution animal_model->dose_prep Select appropriate vehicle administer_drug Administer Drug (IV, PO, SC, etc.) dose_prep->administer_drug blood_sampling Serial Blood Sampling administer_drug->blood_sampling At predefined time points plasma_prep Prepare Plasma blood_sampling->plasma_prep Centrifugation sample_analysis Analyze CsA Concentration (HPLC or RIA) plasma_prep->sample_analysis pk_analysis Calculate Pharmacokinetic Parameters sample_analysis->pk_analysis Concentration-time data troubleshooting_variability cluster_causes Potential Causes cluster_solutions Troubleshooting Solutions start High Pharmacokinetic Variability Observed route Route of Administration start->route dose Dosage start->dose animal_health Animal Health (Disease State) start->animal_health genetics Genetic Differences start->genetics food Food Effects start->food standardize_route Standardize or Change Administration Route route->standardize_route dose_ranging Conduct Dose-Ranging Studies dose->dose_ranging health_screening Thorough Health Screening of Animals animal_health->health_screening consistent_strain Use a Consistent Animal Strain genetics->consistent_strain control_feeding Standardize Fasting/ Feeding Protocol food->control_feeding

References

Technical Support Center: Ensuring Consistent S116836 Delivery In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the consistent in vivo delivery of S116836. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges encountered during preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a small molecule inhibitor. While specific data for this compound is limited, related compounds such as NSC 368390 suggest its mechanism of action is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine nucleotide biosynthesis pathway.[1] This inhibition leads to the depletion of uridine and cytidine pools, which are essential for RNA and DNA synthesis, ultimately resulting in a cytotoxic effect on rapidly proliferating cells, such as cancer cells.[1]

Q2: What are the main challenges in achieving consistent in vivo delivery of this compound?

Like many small molecule inhibitors, the primary challenges with this compound in vivo delivery often relate to its physicochemical properties.[2][3] These can include poor aqueous solubility, limited bioavailability, and rapid metabolism or clearance.[2][3] Overcoming these hurdles is critical for achieving therapeutic concentrations at the target site.

Q3: What formulation strategies can be employed to improve the bioavailability of this compound?

For compounds with low solubility, several formulation strategies can be explored. These include:

  • Lipid-based formulations: Encapsulating the compound in lipid-based carriers can enhance absorption.

  • Nanoparticle delivery systems: Polymeric nanoparticles or lipid nanoparticles can improve solubility, stability, and targeted delivery.

  • Co-administration with efflux transporter inhibitors: This can prevent the drug from being pumped out of cells, thereby increasing its intracellular concentration.[3]

Q4: How can I monitor the in vivo delivery and efficacy of this compound?

A combination of pharmacokinetic (PK) and pharmacodynamic (PD) studies is essential.[4]

  • Pharmacokinetics (PK): Involves measuring the concentration of this compound in plasma and target tissues over time to determine its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Pharmacodynamics (PD): Involves assessing the biological effect of the compound, such as inhibition of tumor growth or modulation of downstream biomarkers. In vivo imaging techniques can be valuable for non-invasively monitoring treatment response.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during in vivo experiments with this compound.

Problem Potential Cause Recommended Solution
High variability in animal response Inconsistent dosing, formulation instability, or animal-to-animal physiological differences.Ensure accurate and consistent dose administration. Prepare fresh formulations for each experiment and verify their stability. Use age- and weight-matched animals and consider a larger sample size to account for biological variability.
Lack of tumor growth inhibition Insufficient drug concentration at the tumor site, development of drug resistance, or an inappropriate animal model.Perform pharmacokinetic studies to confirm target tissue exposure. Consider increasing the dose or optimizing the formulation. Investigate potential resistance mechanisms. Ensure the chosen tumor model is sensitive to the drug's mechanism of action.
Observed toxicity or adverse effects Off-target effects or excessive drug exposure.Conduct dose-escalation studies to determine the maximum tolerated dose (MTD). Monitor animals closely for signs of toxicity. Consider alternative delivery routes or more targeted delivery systems to minimize systemic exposure.
Precipitation of the compound during formulation Poor solubility of this compound in the chosen vehicle.Test a range of pharmaceutically acceptable solvents and excipients. Sonication or gentle heating may aid dissolution, but stability must be confirmed. Consider micronization of the API or formulating as a suspension with appropriate suspending agents.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
  • Cell Culture and Implantation: Culture a relevant cancer cell line (e.g., human colon tumor cells) under standard conditions.[1] Harvest cells and resuspend in a suitable medium (e.g., Matrigel). Subcutaneously inject the cell suspension into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals.

  • Treatment Administration: Once tumors reach a predetermined size, randomize animals into treatment and control groups. Administer this compound (formulated in a suitable vehicle) or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

Protocol 2: Pharmacokinetic Analysis of this compound
  • Drug Administration: Administer a single dose of this compound to a cohort of animals via the intended clinical route.

  • Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples (via retro-orbital bleeding or tail vein) into tubes containing an anticoagulant. Also, collect relevant tissues (e.g., tumor, liver, kidney).

  • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma and tissue samples at -80°C until analysis.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma and tissue homogenates.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

Visualizations

Signaling Pathway

S116836_Mechanism_of_Action cluster_pyrimidine De Novo Pyrimidine Biosynthesis cluster_this compound cluster_downstream Downstream Effects Precursors Precursors Dihydroorotate Dihydroorotate Precursors->Dihydroorotate Multiple Steps Orotate Orotate Dihydroorotate->Orotate DHODH UMP UMP Orotate->UMP UTP_CTP UTP & CTP UMP->UTP_CTP RNA_DNA_Synthesis RNA & DNA Synthesis UTP_CTP->RNA_DNA_Synthesis Required for This compound This compound This compound->Dihydroorotate Inhibits Cell_Proliferation Cell Proliferation RNA_DNA_Synthesis->Cell_Proliferation Apoptosis Apoptosis Cell_Proliferation->Apoptosis Inhibition leads to

Caption: Mechanism of action of this compound.

Experimental Workflow

InVivo_Efficacy_Workflow Cell_Culture 1. Cell Culture & Implantation Tumor_Monitoring 2. Tumor Growth Monitoring Cell_Culture->Tumor_Monitoring Randomization 3. Animal Randomization Tumor_Monitoring->Randomization Treatment 4. This compound or Vehicle Administration Randomization->Treatment Efficacy_Assessment 5. Efficacy Assessment Treatment->Efficacy_Assessment Data_Analysis 6. Data Analysis Efficacy_Assessment->Data_Analysis

Caption: In vivo efficacy study workflow.

References

Validation & Comparative

A Comparative Analysis of Vasopressin Receptor Antagonists: Conivaptan Versus the Elusive S116836

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the vasopressin receptor antagonist conivaptan is presented below, offering a benchmark for the evaluation of novel therapeutic agents. As of this publication, comparative efficacy data for the compound designated S116836 is not available in the public domain, precluding a direct, data-driven comparison. This guide will, therefore, focus on the established clinical profile of conivaptan, providing a framework for the potential evaluation of emerging therapies like this compound.

Introduction to Vasopressin Receptor Antagonism

Vasopressin, also known as antidiuretic hormone (ADH), plays a critical role in regulating water and electrolyte balance.[1] Its effects are mediated through vasopressin receptors: V1A, V1B, and V2.[2] In certain pathological conditions, such as the syndrome of inappropriate antidiuretic hormone secretion (SIADH), congestive heart failure, and liver cirrhosis, elevated vasopressin levels can lead to excessive water retention and subsequent hyponatremia (low blood sodium levels).[2] Vasopressin receptor antagonists, a class of drugs known as "vaptans," counteract these effects by blocking vasopressin receptors.[3]

Conivaptan: A Dual V1A/V2 Receptor Antagonist

Conivaptan, marketed as Vaprisol, is a non-peptide vasopressin receptor antagonist that blocks both V1A and V2 receptors.[4][5] This dual antagonism provides a two-pronged therapeutic approach.

  • V2 Receptor Antagonism: The primary action of conivaptan in treating hyponatremia is through its blockade of V2 receptors in the renal collecting ducts.[6][7] This inhibition prevents the vasopressin-mediated insertion of aquaporin-2 water channels into the apical membrane, leading to increased excretion of free water, a process known as aquaresis.[6] This results in a rise in serum sodium concentration.[6]

  • V1A Receptor Antagonism: Blockade of V1A receptors, located on vascular smooth muscle cells, can lead to vasodilation.[6] This effect may offer hemodynamic benefits in certain patient populations, although its clinical significance in the context of hyponatremia treatment is less defined.[4]

Efficacy in Clinical Trials

Clinical studies have demonstrated the efficacy of conivaptan in increasing serum sodium levels in patients with euvolemic and hypervolemic hyponatremia.

Study Metric Conivaptan (20 mg/day) Conivaptan (40 mg/day) Placebo Citation
Mean Change in Serum Sodium from Baseline (mEq/L) 9.48.8-[6]
Percentage of Patients with ≥6 mEq/L Increase or Normalization of Serum Sodium 67%88%20%[8]
Time to a ≥4 mEq/L Increase in Serum Sodium Significantly faster than placeboSignificantly faster than placebo-[8]
Average Increase in Serum Sodium after 4 days (mEq/L) ~10~10-[9]
Experimental Protocols

Pivotal Phase III Trial for Intravenous Conivaptan

  • Objective: To evaluate the efficacy and safety of intravenous conivaptan in patients with euvolemic or hypervolemic hyponatremia.[6]

  • Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[6]

  • Patient Population: 84 patients with serum sodium levels between 115 and 130 mEq/L.[6]

  • Intervention: Patients were randomized to receive a 20 mg intravenous loading dose of conivaptan followed by a continuous infusion of either 40 mg/day or 80 mg/day, or placebo for four days.[6]

  • Primary Efficacy Endpoint: Change in serum sodium concentration from baseline.[6]

  • Results: Both doses of conivaptan were associated with significant improvements in serum sodium compared to placebo.[6]

Oral Conivaptan Efficacy Trial

  • Objective: To evaluate the efficacy and safety of oral conivaptan in patients with euvolemic or hypervolemic hyponatremia.[8]

  • Study Design: A placebo-controlled, randomized, double-blind, multicenter study.[8]

  • Patient Population: 83 patients with serum sodium levels less than 130 mEq/L.[8]

  • Intervention: Patients were randomly assigned to receive placebo, or conivaptan 40 mg/day or 80 mg/day for 5 days.[8]

  • Primary Efficacy Endpoint: The baseline-adjusted area under the serum sodium-time curve.[8]

  • Results: Conivaptan significantly increased the baseline-adjusted area under the serum sodium-time curve compared to placebo. The mean change in serum sodium from baseline to the end of treatment was significantly greater with both conivaptan doses (6.8 and 8.8 mEq/L, respectively) compared to placebo (1.2 mEq/L).[8]

Signaling Pathway of Conivaptan's V2 Receptor Antagonism

G Vasopressin Vasopressin (AVP) V2R V2 Receptor Vasopressin->V2R Binds to AC Adenylate Cyclase V2R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates AQP2_vesicles Aquaporin-2 Vesicles PKA->AQP2_vesicles Phosphorylates Apical_Membrane Apical Membrane AQP2_vesicles->Apical_Membrane Translocates to Water_Reabsorption Water Reabsorption Apical_Membrane->Water_Reabsorption Increases Permeability Conivaptan Conivaptan Conivaptan->V2R Blocks G cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Development Receptor_Binding Receptor Binding Assays (V1A, V1B, V2) In_Vitro_Assay In Vitro Functional Assays (cAMP accumulation) Receptor_Binding->In_Vitro_Assay Animal_Model Animal Models of Hyponatremia (e.g., SIADH rat model) In_Vitro_Assay->Animal_Model Phase_I Phase I: Safety & PK in Healthy Volunteers Animal_Model->Phase_I Phase_II Phase II: Dose-Ranging & Efficacy in Hyponatremic Patients Phase_I->Phase_II Phase_III Phase III: Pivotal Efficacy & Safety Trials vs. Placebo/Standard of Care Phase_II->Phase_III

References

Head-to-Head Comparison of Vaptan Vasopressin Receptor Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

Note on S116836: Publicly available scientific literature and clinical trial databases do not contain information on a vasopressin receptor antagonist designated as this compound. Therefore, a direct head-to-head comparison with this compound is not possible at this time. This guide provides a comprehensive comparison of four well-characterized vaptans: Conivaptan, Tolvaptan, Lixivaptan, and Satavaptan, to serve as a valuable resource for research and development in this class of drugs.

Introduction

Vaptans are a class of non-peptide vasopressin receptor antagonists that play a crucial role in managing fluid balance by promoting aquaresis—the excretion of electrolyte-free water.[1] Their primary mechanism of action involves blocking the binding of arginine vasopressin (AVP) to its receptors, thereby interfering with AVP-mediated signaling pathways.[1] There are three main vasopressin receptor subtypes: V1a, V1b, and V2.[2] V1a receptors are primarily located on vascular smooth muscle cells and mediate vasoconstriction, while V2 receptors are predominantly found in the renal collecting ducts and are responsible for water reabsorption.[2] The V1b receptor is mainly expressed in the anterior pituitary and is involved in ACTH release. The selectivity of vaptans for these receptor subtypes dictates their clinical applications, which primarily include the treatment of hyponatremia and slowing the progression of Autosomal Dominant Polycystic Kidney Disease (ADPKD).[3][4]

This guide offers a detailed head-to-head comparison of four key vaptans—conivaptan, tolvaptan, lixivaptan, and satavaptan—focusing on their receptor selectivity, pharmacokinetic profiles, clinical efficacy, and safety. The information is presented to aid researchers, scientists, and drug development professionals in understanding the nuanced differences between these compounds and to provide a framework for the evaluation of new chemical entities in this class.

Data Presentation: Quantitative Comparison of Vaptans

The following tables summarize the key quantitative data for conivaptan, tolvaptan, lixivaptan, and satavaptan, facilitating a direct comparison of their pharmacological and clinical characteristics.

Table 1: Vasopressin Receptor Binding Affinity (Ki, nM)

VaptanV1a Receptor Affinity (Ki, nM)V2 Receptor Affinity (Ki, nM)V2/V1a Selectivity Ratio
Conivaptan 0.4 - 1.90.3 - 3.1~1 (Dual V1a/V2 antagonist)
Tolvaptan 1340.61 - 1.1~220
Lixivaptan 91.01.0 - 2.3~40-91
Satavaptan 200.07 - 0.2~100-285

Data compiled from various preclinical studies. The selectivity ratio is an approximation based on the ratio of Ki values (Ki V1a / Ki V2).

Table 2: Pharmacokinetic Properties

VaptanOral Bioavailability (%)Plasma Half-life (hours)Primary Metabolism
Conivaptan ~445-12CYP3A4
Tolvaptan ~403-12CYP3A4
Lixivaptan Not established in humans10-12CYP3A4
Satavaptan ~205-7CYP3A4

Table 3: Clinical Efficacy in Hyponatremia (Euvolemic and Hypervolemic)

VaptanKey Clinical Trial(s)Change in Serum Sodium (mEq/L) vs. PlaceboNotable Outcomes
Conivaptan Various Phase IIISignificant increase from baselineEffective in hospitalized patients (IV administration)
Tolvaptan SALT-1, SALT-24.0 vs. 0.4 (Day 4); 6.2 vs. 1.8 (Day 30)Effective oral therapy for chronic hyponatremia
Lixivaptan LIBRA2.5 vs. 1.3 (Day 7)Demonstrated efficacy in raising serum sodium
Satavaptan Various Phase IIIDose-dependent increaseShowed efficacy in hyponatremia associated with cirrhosis

Table 4: Clinical Efficacy in Autosomal Dominant Polycystic Kidney Disease (ADPKD)

VaptanKey Clinical Trial(s)Reduction in eGFR Decline (mL/min/1.73m²) per year vs. PlaceboNotable Outcomes
Tolvaptan TEMPO 3:4, REPRISE~1.0 - 1.27Slowed kidney function decline and total kidney volume growth

Conivaptan, Lixivaptan, and Satavaptan are not approved or have not been extensively studied for ADPKD.

Table 5: Common and Clinically Significant Adverse Events

VaptanCommon Adverse Events (>10%)Clinically Significant Adverse Events
Conivaptan Infusion site reactions, thirst, headacheOrthostatic hypotension
Tolvaptan Thirst, polyuria, nocturia, pollakiuria, dry mouthOverly rapid correction of hyponatremia, risk of serious liver injury
Lixivaptan Thirst, polyuria, dry mouthPotential for liver enzyme elevations
Satavaptan Thirst, pollakiuria, headacheIncreased mortality observed in some studies of patients with cirrhosis

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are generalized protocols for key experiments cited in vaptan research.

Radioligand Binding Assay for Vasopressin Receptor Affinity

Objective: To determine the binding affinity (Ki) of a test compound (e.g., a vaptan) for the human V1a and V2 vasopressin receptors.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from a stable cell line (e.g., CHO or HEK293 cells) recombinantly expressing the human V1a or V2 vasopressin receptor. The cells are homogenized in a buffer solution and centrifuged to pellet the membranes, which are then resuspended in an assay buffer.

  • Competition Binding Assay: A fixed concentration of a radiolabeled ligand with known high affinity for the target receptor (e.g., [³H]-Arginine Vasopressin) is incubated with the prepared cell membranes in the presence of increasing concentrations of the unlabeled test compound.

  • Incubation and Filtration: The mixture is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through a glass fiber filter, which separates the bound radioligand from the unbound. The filters are washed to remove non-specific binding.

  • Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Phase III Clinical Trial Design for Vaptans in Hyponatremia

Objective: To evaluate the efficacy and safety of an oral vaptan for the treatment of euvolemic or hypervolemic hyponatremia.

Methodology:

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled trial is conducted.

  • Patient Population: Patients with a baseline serum sodium concentration of <135 mEq/L due to euvolemic or hypervolemic conditions (e.g., SIADH, heart failure, cirrhosis) are enrolled.

  • Randomization and Treatment: Patients are randomized to receive either the investigational vaptan at a specified dose (e.g., 15 mg once daily) or a matching placebo for a defined treatment period (e.g., 30 days). Dose titration may be permitted based on the serum sodium response.

  • Efficacy Endpoints: The primary efficacy endpoint is typically the change in the average daily area under the curve (AUC) for serum sodium concentration from baseline to a specific time point (e.g., day 4 and day 30). Secondary endpoints may include the proportion of patients achieving a normal serum sodium concentration and the time to normalization.

  • Safety Monitoring: Patients are closely monitored for adverse events, with a particular focus on the rate of serum sodium correction to avoid osmotic demyelination syndrome. Liver function tests are also regularly monitored.

  • Statistical Analysis: The primary efficacy endpoint is analyzed using an appropriate statistical model, such as an analysis of covariance (ANCOVA), to compare the treatment group with the placebo group.

Mandatory Visualizations

Vasopressin V2 Receptor Signaling Pathway

G cluster_membrane Collecting Duct Cell Membrane cluster_intracellular Intracellular AVP Arginine Vasopressin (AVP) V2R V2 Receptor AVP->V2R Binds G_protein Gs Protein V2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates AQP2_vesicle AQP2 Vesicle PKA->AQP2_vesicle Phosphorylates AQP2_channel Aquaporin-2 (AQP2) Channel AQP2_vesicle->AQP2_channel Translocation to Apical Membrane Water_reabsorption Water Reabsorption AQP2_channel->Water_reabsorption Facilitates Vaptan Vaptan Vaptan->V2R Blocks Urine_output Increased Urine Output (Aquaresis) Water_reabsorption->Urine_output Inhibition leads to

Caption: Vasopressin V2 receptor signaling pathway and the mechanism of action of vaptans.

Generalized Experimental Workflow for Vaptan Evaluation

G cluster_preclinical Preclinical Development cluster_clinical Clinical Development Compound_Synthesis Compound Synthesis & Library Screening In_Vitro_Assays In Vitro Assays (Receptor Binding, Functional Assays) Compound_Synthesis->In_Vitro_Assays Lead Identification In_Vivo_Models In Vivo Animal Models (Efficacy & Toxicology) In_Vitro_Assays->In_Vivo_Models Candidate Selection Phase_I Phase I Trials (Safety & PK in Healthy Volunteers) In_Vivo_Models->Phase_I IND Submission Phase_II Phase II Trials (Dose-Ranging & Efficacy in Patients) Phase_I->Phase_II Phase_III Phase III Trials (Pivotal Efficacy & Safety) Phase_II->Phase_III Regulatory_Approval Regulatory Submission & Approval Phase_III->Regulatory_Approval G cluster_selective V2-Selective Antagonists cluster_dual Dual V1a/V2 Antagonist Vaptans Vaptans Tolvaptan Tolvaptan Vaptans->Tolvaptan Lixivaptan Lixivaptan Vaptans->Lixivaptan Satavaptan Satavaptan Vaptans->Satavaptan Conivaptan Conivaptan Vaptans->Conivaptan

References

Comparative Analysis of S116836 Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profile of the investigational compound S116836. Due to the limited publicly available information on this compound, this document outlines the critical experimental frameworks and data presentation strategies necessary for a thorough assessment of its selectivity. The methodologies and examples provided serve as a robust template for researchers to generate and present cross-reactivity data for this compound and its alternatives.

Data Presentation: Comparative Cross-Reactivity Profile

A critical aspect of characterizing any new chemical entity is understanding its off-target interactions. A well-structured comparison of binding affinities or inhibitory concentrations against a panel of relevant proteins is essential. Below is a template for presenting such data, which should be populated with experimental results for this compound and appropriate comparator compounds.

Table 1: Comparative Ki (nM) Values of this compound and Comparator Compounds against a Panel of Off-Target Kinases

TargetThis compoundCompound XCompound Y
Primary Target(s) DataDataData
Off-Target Kinase 1 DataDataData
Off-Target Kinase 2 DataDataData
Off-Target Kinase 3 DataDataData
... (extend as needed)DataDataData

Table 2: Comparative IC50 (nM) Values from Cellular Assays

Cell LineThis compoundCompound XCompound Y
Target-driven Cell Line DataDataData
Off-Target Cell Line 1 DataDataData
Off-Target Cell Line 2 DataDataData
... (extend as needed)DataDataData

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the validity of cross-reactivity studies. The following are example methodologies for key assays.

Kinase Binding Assay (e.g., KINOMEscan™)

This assay is designed to quantify the binding of a test compound to a large panel of kinases.

Methodology:

  • Compound Preparation: this compound and comparator compounds are serially diluted to a range of concentrations.

  • Assay Plate Preparation: Kinases are individually expressed and tagged (e.g., with DNA tags). Each kinase is immobilized in a separate well of a multi-well plate.

  • Binding Reaction: The test compound is added to each well containing a specific kinase and incubated to allow for binding equilibrium to be reached.

  • Quantification: The amount of compound bound to each kinase is quantified using a proprietary detection method (e.g., quantitative PCR for DNA-tagged kinases).

  • Data Analysis: The dissociation constant (Kd) is calculated for each compound-kinase interaction, indicating the binding affinity. A lower Kd value signifies a stronger binding affinity.

Cellular Phosphorylation Assay (e.g., Western Blot or ELISA)

This assay assesses the inhibitory effect of a compound on a specific signaling pathway within a cellular context.

Methodology:

  • Cell Culture and Treatment: Select appropriate cell lines that express the target of interest and potential off-targets. Culture cells to a suitable confluency and then treat with a range of concentrations of this compound or comparator compounds for a specified duration.

  • Stimulation: If the pathway is inducible, stimulate the cells with an appropriate agonist (e.g., a growth factor) to activate the signaling cascade.

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Detection (Western Blot):

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a membrane (e.g., PVDF).

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the protein of interest.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip and re-probe the membrane with an antibody for the total protein as a loading control.

  • Detection (ELISA):

    • Use a sandwich ELISA kit specific for the phosphorylated and total protein of interest.

    • Add cell lysates to the wells of the ELISA plate and follow the manufacturer's instructions for incubation, washing, and detection steps.

  • Data Analysis: Quantify the band intensity (Western Blot) or absorbance (ELISA) and normalize the phosphorylated protein signal to the total protein signal. Calculate the IC50 value, which is the concentration of the compound that inhibits the phosphorylation by 50%.

Mandatory Visualizations

Diagrams are crucial for visually communicating complex information such as signaling pathways and experimental workflows.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase (RTK) Primary_Target Primary Target Receptor->Primary_Target Activates Off_Target Off-Target Kinase Receptor->Off_Target Activates This compound This compound This compound->Primary_Target Inhibits This compound->Off_Target Potential Inhibition Downstream_Effector1 Downstream Effector 1 Primary_Target->Downstream_Effector1 Phosphorylates Downstream_Effector2 Downstream Effector 2 Off_Target->Downstream_Effector2 Transcription_Factor Transcription Factor Downstream_Effector1->Transcription_Factor Gene_Expression Gene Expression Transcription_Factor->Gene_Expression Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Compound_Prep Prepare Serial Dilutions of this compound & Comparators Treatment Treat Cells with Compounds Compound_Prep->Treatment Cell_Culture Culture & Seed Cells Cell_Culture->Treatment Stimulation Stimulate with Agonist Treatment->Stimulation Lysis Cell Lysis Stimulation->Lysis Quantification Protein Quantification Lysis->Quantification Detection Western Blot / ELISA (Phospho- & Total Protein) Quantification->Detection Data_Analysis Normalize & Calculate IC50 Detection->Data_Analysis

In Vivo Efficacy of S116836: A Clarification on its Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature indicates that S116836 is a potent, orally active BCR-ABL tyrosine kinase inhibitor and not a dual V1a/V2 vasopressin receptor antagonist. [1][2][3] Therefore, a direct comparison of its in vivo efficacy with other dual V1a/V2 antagonists is not scientifically valid as they belong to different pharmacological classes and target distinct signaling pathways.

This guide will instead provide an overview of the established mechanism of action of this compound and briefly introduce the therapeutic class of dual V1a/V2 antagonists, highlighting key differences in their biological targets and clinical applications.

This compound: A BCR-ABL Inhibitor for Chronic Myeloid Leukemia

This compound has been evaluated for its anti-cancer activity, particularly in the context of Chronic Myeloid Leukemia (CML).[3] Its primary mechanism of action is the inhibition of the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives the uncontrolled proliferation of cancer cells in CML.[2][4]

Key characteristics of this compound include:

  • Target: BCR-ABL tyrosine kinase, including the T315I mutation which confers resistance to other inhibitors like imatinib.[1][3]

  • Downstream Effects: Inhibition of BCR-ABL phosphorylation and its downstream signaling pathways.[1][3]

  • Cellular Effects: Induction of apoptosis (programmed cell death), cell cycle arrest in the G0/G1 phase, and increased production of reactive oxygen species (ROS) in cancer cells.[1][3]

  • In Vivo Efficacy: Studies in xenograft models have demonstrated that this compound can inhibit tumor growth.[3]

The signaling pathway targeted by this compound is depicted below:

cluster_membrane cluster_cytoplasm cluster_nucleus BCR-ABL BCR-ABL (Active Tyrosine Kinase) Downstream_Signaling Downstream Signaling (e.g., STAT5, Crkl) BCR-ABL->Downstream_Signaling Activates Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation Gene_Expression Altered Gene Expression Proliferation->Gene_Expression This compound This compound This compound->BCR-ABL Inhibition Apoptosis Apoptosis This compound->Apoptosis

This compound Mechanism of Action

Dual V1a/V2 Antagonists: A Different Therapeutic Approach

In contrast to this compound, dual V1a/V2 antagonists are a class of drugs that block the action of vasopressin, a hormone involved in regulating blood pressure and water balance.[5] These agents are primarily investigated for conditions such as hyponatremia (low sodium levels in the blood), heart failure, and cirrhosis.[6]

Examples of dual V1a/V2 antagonists include:

  • Conivaptan: An intravenously administered drug approved for the treatment of euvolemic and hypervolemic hyponatremia.[6]

  • Satavaptan, Lixivaptan, Tolvaptan: Orally available vaptans that have been studied for similar indications.[6]

The mechanism of these drugs involves blocking vasopressin receptors:

  • V1a receptors: Found on blood vessels; their blockade leads to vasodilation (widening of blood vessels).

  • V2 receptors: Located in the kidneys; their blockade increases water excretion (aquaresis) without significant loss of electrolytes.[6]

The signaling pathway for dual V1a/V2 antagonists is as follows:

cluster_receptors cluster_effects V1a_Receptor V1a Receptor (Blood Vessels) Vasodilation Vasodilation V1a_Receptor->Vasodilation Leads to V2_Receptor V2 Receptor (Kidneys) Aquaresis Aquaresis (Water Excretion) V2_Receptor->Aquaresis Leads to Vasopressin Vasopressin Vasopressin->V1a_Receptor Binds to Vasopressin->V2_Receptor Binds to Dual_Antagonist Dual V1a/V2 Antagonist Dual_Antagonist->V1a_Receptor Blocks Dual_Antagonist->V2_Receptor Blocks

Dual V1a/V2 Antagonist Mechanism

Conclusion

The initial request to compare the in vivo efficacy of this compound to other dual V1a/V2 antagonists is based on a misclassification of this compound. The available evidence firmly establishes this compound as a BCR-ABL inhibitor with a distinct mechanism of action and therapeutic application from that of vasopressin receptor antagonists. For researchers, scientists, and drug development professionals, it is crucial to accurately classify compounds to ensure meaningful and valid comparative studies. Future research on this compound should focus on its efficacy and safety in the context of CML and other cancers driven by aberrant tyrosine kinase activity.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.